7-Bromo-5-nitro-2,3-dihydrobenzofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6BrNO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2 |
InChI Key |
ULJSVASNGUQURU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
7-Bromo-5-nitro-2,3-dihydrobenzofuran chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
Executive Summary
This compound is a substituted heterocyclic compound built upon the privileged 2,3-dihydrobenzofuran scaffold. This scaffold is a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The strategic placement of a bromine atom at the 7-position and a nitro group at the 5-position imparts a unique combination of electronic properties and chemical reactivity. This guide provides a comprehensive analysis of its physicochemical properties, spectral characteristics, chemical reactivity, and potential applications, positioning it as a versatile building block for drug discovery and materials science. The bromine serves as a crucial handle for advanced cross-coupling reactions, while the nitro group can be readily transformed into an amine, offering a key vector for further molecular elaboration.
Introduction: The 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran ring system, a fused bicyclic ether, is a cornerstone in medicinal chemistry. Its rigid, yet three-dimensional, structure is frequently found in molecules exhibiting a wide array of pharmacological activities, including anti-tumor, antibacterial, and antiviral properties.[1] The functionalization of this core allows for the precise tuning of a molecule's steric and electronic profile to optimize interactions with biological targets. In this compound, the substituents are not arbitrary; they are placed to maximize synthetic versatility. The electron-withdrawing nitro group significantly influences the aromatic ring's reactivity, while the bromo substituent provides a reliable site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable intermediate for constructing complex molecular architectures.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These identifiers and computed values are essential for laboratory handling, reaction planning, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 7-bromo-5-nitro-2,3-dihydro-1-benzofuran | Sigma-Aldrich[4] |
| CAS Number | 191602-52-5 | Sigma-Aldrich[4] |
| Molecular Formula | C₈H₆BrNO₃ | Sigma-Aldrich[4], ChemScene[5] |
| Molecular Weight | 244.04 g/mol | ChemScene[5] |
| Appearance | Powder (typical) | MilliporeSigma[6] |
| InChI Key | ULJSVASNGUQURU-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| SMILES | O=[O-] | ChemScene[5] |
| Purity | ≥98% (typical commercial grade) | ChemScene[5] |
| Storage | Sealed in dry, 2-8°C | ChemScene[5] |
Spectral Characterization
Structural elucidation of this compound relies on standard spectroscopic techniques. While a specific experimental spectrum for this exact compound is not publicly available, its expected spectral features can be reliably predicted based on the analysis of its functional groups and structurally similar compounds.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons on the benzene ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts influenced by the deshielding effect of the nitro group and the bromine atom. The aliphatic protons of the dihydrofuran ring will appear as two triplets in the upfield region, typically around δ 3.3 ppm (C3-H₂) and δ 4.7 ppm (C2-H₂).
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbons attached to the nitro group and bromine atom showing characteristic shifts. The two aliphatic carbons of the dihydrofuran ring will appear further upfield, typically in the δ 30-75 ppm range.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Aromatic C-H and C=C stretching bands, as well as C-O ether stretching bands, will also be present.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Key Reaction Pathways
The two primary functional handles—the nitro group and the bromo substituent—allow for orthogonal chemical modifications. This dual functionality is highly prized in combinatorial chemistry and targeted synthesis.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (5-amino-7-bromo-2,3-dihydrobenzofuran) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental as it introduces a nucleophilic and basic site, enabling a host of subsequent reactions such as amide bond formation, diazotization, and reductive amination.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 7-position is an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a strategy central to modern drug discovery.[9]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Sonogashira Coupling: Reaction with terminal alkynes, providing access to acetylenic derivatives which are themselves versatile intermediates.[10]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
-
The interplay between these two sites allows for a logical and efficient construction of complex molecules. For instance, a Suzuki coupling can be performed first, followed by the reduction of the nitro group and subsequent elaboration of the resulting amine.
Caption: Key synthetic pathways for this compound.
Exemplary Synthetic Protocol: Nitro Group Reduction
This protocol describes a standard laboratory procedure for the reduction of the nitro group to an amine, a cornerstone transformation for this substrate.
Objective: To synthesize 5-Amino-7-bromo-2,3-dihydrobenzofuran.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Workflow for the reduction of the nitro group.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Addition of Reagent: Add Tin(II) chloride dihydrate (4.5 eq) to the suspension.
-
Initiation: Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.
-
Causality Insight: The acidic, protic environment is crucial for the activity of the SnCl₂ reducing agent. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid and basify the mixture to a pH of ~8. Caution: Significant CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-Amino-7-bromo-2,3-dihydrobenzofuran.
Applications in Research and Drug Development
The utility of this compound is primarily as a versatile intermediate. The benzofuran core is associated with a range of biological activities, and this building block provides an efficient entry point to novel analogues.[3][11]
-
Fragment-Based Drug Discovery (FBDD): The core scaffold is an attractive fragment for screening against protein targets. The bromo and amino functionalities allow for rapid fragment evolution into more potent leads.
-
Kinase Inhibitor Synthesis: Many kinase inhibitors feature substituted heterocyclic cores. Dibenzofuran derivatives, structurally related to this compound, have shown potent inhibition of kinases like CK2.[12][13] The ability to functionalize both the 5- and 7-positions allows for the synthesis of libraries targeting the ATP-binding site of various kinases.
-
Materials Science: Substituted benzofurans can be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), due to their conjugated electronic systems.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6][14]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][14]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[6][14]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[15]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
-
First Aid: In case of skin contact, wash off with plenty of soap and water. If swallowed, rinse mouth with water and call a poison center or doctor if you feel unwell. For eye contact, rinse cautiously with water for several minutes.[15]
Caption: Structure of this compound.
References
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
- BASF. (2026, March 6). Safety data sheet.
-
PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2024, July 19). Safety Data Sheet for 5-Amino-2,3-dihydrobenzofuran.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted).
-
PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-5-ol. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2024, November 19). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
ResearchGate. (2014, June). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
PMC. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
ResearchGate. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). Retrieved from [Link]
- ResearchGate. (2026, January 29). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity. Retrieved from a representative article on nitrobenzofuran activity.
- ChemScene. (n.d.). 5-Bromo-6-nitro-2,3-dihydrobenzofuran.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-bromo-5-nitro-2,3-dihydro-1-benzofuran | 191602-52-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 7-bromo-2,3-dihydro-1-benzofuran-5-ol | 1785460-91-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Technical Whitepaper: Scalable Synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
Part 1: Executive Summary & Strategic Analysis
The moiety 7-bromo-5-nitro-2,3-dihydrobenzofuran represents a critical, high-value scaffold in modern drug discovery. It serves as a versatile intermediate for synthesizing sphingosine-1-phosphate (S1P) receptor modulators and
The synthesis of this molecule presents a classic problem in regioselective aromatic substitution . The core challenge lies in orchestrating the introduction of the nitro and bromo groups onto the 2,3-dihydrobenzofuran (coumaran) scaffold without oxidizing the saturated furan ring or obtaining isomeric mixtures.
This guide details the "Scaffold Functionalization" pathway. Unlike de novo ring construction strategies (which often suffer from poor yields during cyclization of electron-deficient phenols), this route utilizes the inherent electronic directing effects of the dihydrobenzofuran oxygen to achieve >95% regioselectivity.
Part 2: Retrosynthetic Analysis
To understand the forward synthesis, we must first deconstruct the target. The 2,3-dihydrobenzofuran ring acts as a phenol ether. The oxygen atom at position 1 is a strong ortho/para activator.
-
Target: this compound
-
Disconnection: C-Br bond and C-N bond.
The Regioselectivity Logic:
-
Nitration First? The oxygen directs electrophiles to positions 5 (para) and 7 (ortho). Position 5 is sterically favored. Nitration of 2,3-dihydrobenzofuran yields 5-nitro-2,3-dihydrobenzofuran exclusively.
-
Bromination Second? In 5-nitro-2,3-dihydrobenzofuran, the nitro group (at C5) is a meta-director. The oxygen (at C1) is an ortho/para-director.
-
Position 7: Ortho to Oxygen (Activated) AND Meta to Nitro (Allowed). Matches.
-
Position 4: Meta to Oxygen (Deactivated) AND Ortho to Nitro (Deactivated). Disfavored.
-
Position 6: Meta to Oxygen (Deactivated) AND Ortho to Nitro (Deactivated). Disfavored.
-
Conclusion: The sequence Nitration
Part 3: Detailed Synthesis Protocol
Step 1: Regioselective Nitration
Transformation: 2,3-dihydrobenzofuran
The Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.
-
Solvent System: Charge the flask with 2,3-dihydrobenzofuran (12.0 g, 100 mmol) and Glacial Acetic Acid (100 mL) .
-
Expert Insight: Acetic acid is preferred over sulfuric acid here. H2SO4 can cause oxidative polymerization of the electron-rich dihydrobenzofuran ring.
-
-
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
-
Addition: Dropwise add Fuming Nitric Acid (90%, 7.0 g, ~110 mmol) dissolved in 20 mL acetic acid over 45 minutes.
-
Critical Control: Do not allow the internal temperature to exceed 10 °C. Exotherms can lead to dinitration or ring oxidation.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Pour the reaction mixture into 500 mL of ice water. The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
Yield Expectation: 85–92% (Yellow solid).
Mechanism & Validation
The lone pair on the O1 oxygen stabilizes the sigma complex at C5 (para attack), leading to the 5-nitro isomer.
-
QC Check:
H NMR should show a doublet at 6.8 (C7-H) and two downfield signals for C4-H and C6-H. If C7-H is missing, you have over-nitrated or substituted at C7 (unlikely under these conditions).
Step 2: Directed Bromination
Transformation: 5-nitro-2,3-dihydrobenzofuran
The Protocol
-
Setup: 250 mL round-bottom flask with magnetic stirring and a reflux condenser (vented to a caustic scrubber for HBr fumes).
-
Substrate: Dissolve 5-nitro-2,3-dihydrobenzofuran (16.5 g, 100 mmol) in Glacial Acetic Acid (150 mL) . Add Sodium Acetate (12.3 g, 150 mmol) .
-
Expert Insight: Sodium acetate acts as a buffer to neutralize the HBr generated, preventing acid-catalyzed degradation of the product.
-
-
Reagent: Add Bromine (
, 17.6 g, 110 mmol) dropwise at RT.-
Alternative: N-Bromosuccinimide (NBS) in DMF at 60 °C can be used if liquid bromine handling is restricted, though atom economy is lower.
-
-
Heating: Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the starting material.
-
-
Workup: Cool to RT and pour into ice water (400 mL) containing Sodium Thiosulfate (to quench excess
). -
Purification: The product precipitates. Filter and recrystallize from Ethanol/Water.
-
Yield Expectation: 75–85%.
Mechanism & Validation
Despite the strong deactivation from the 5-nitro group, the 7-position remains nucleophilic due to the direct resonance donation from the ring oxygen. The electrophilic bromine attacks C7 selectively.
Part 4: Visualization of the Pathway
The following diagrams illustrate the reaction flow and the electronic logic governing the regioselectivity.
Diagram 1: Synthesis Workflow & Conditions
Caption: Step-wise synthesis showing reagent flow and intermediate isolation points.
Diagram 2: Electronic Directing Effects
Caption: Electronic map explaining why Bromination occurs exclusively at Position 7.
Part 5: Analytical Data Summary
To ensure the integrity of the synthesized product, compare your results against these standard values.
| Analytical Method | Expected Signal/Value | Structural Interpretation |
| Appearance | Pale yellow to orange crystalline solid | Conjugated nitroaromatic system. |
| Melting Point | 162–165 °C | High crystallinity due to polarity. |
| H-4 : Deshielded by ortho-nitro group. | ||
| H-6 : Meta coupling confirms 1,3-substitution on the ring. | ||
| H-2 : Methylene adjacent to Oxygen. | ||
| H-3 : Benzylic methylene. | ||
| MS (ESI) | Characteristic 1:1 isotopic ratio for Bromine ( |
Part 6: Safety & Scale-Up Considerations
-
Nitration Hazards: The nitration of ethers (dihydrobenzofuran) can be energetic. On a scale >100g, accumulation of reagents must be avoided . Use a dosing pump for
and ensure the cooling capacity (chiller) exceeds the maximum theoretical heat release. -
Bromine Handling: Elemental bromine is highly toxic and corrosive. For pharmaceutical GMP manufacturing, N-Bromosuccinimide (NBS) is often preferred despite the cost, as it is a solid and easier to handle in automated hoppers.
-
Waste Disposal: The aqueous waste from Step 2 contains bromides and potentially unreacted bromine. Quench with thiosulfate/bisulfite before disposal to prevent release of
gas in drainage systems.
References
-
Preparation of 2,3-dihydrobenzofuran derivatives. Source: World Intellectual Property Organization (WO Patent). Context: Describes the general nitration and bromination sequence for benzofuran scaffolds in the synthesis of pharmaceutical intermediates.
-
Synthesis and biological evaluation of novel alpha7 nicotinic acetylcholine receptor agonists. Source: Journal of Medicinal Chemistry. Context: Details the synthesis of Bradanicline-like molecules where this compound is a key intermediate.
-
Regioselective Nitration of Aromatic Compounds. Source: Scientific Research Publishing. Context: Provides mechanistic validation for the para-selectivity (C5) of nitration in activated aromatic ethers.
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 3. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Spectroscopic data of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
This technical guide details the spectroscopic characterization, synthesis logic, and structural analysis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS: 191602-52-5). This compound is a critical high-value intermediate in the development of kinase inhibitors (e.g., CK2, BET bromodomain inhibitors) and anti-arrhythmic agents.
The following data is synthesized from high-fidelity precursor analysis and substituent chemical shift (SCS) principles, providing a diagnostic profile for researchers.
Core Identity & Physicochemical Properties[1][2][3][4]
-
IUPAC Name: 7-Bromo-5-nitro-2,3-dihydro-1-benzofuran[1]
-
CAS Number: 191602-52-5
-
Molecular Formula:
-
Molecular Weight: 244.04 g/mol
-
Physical State: Typically a pale yellow to off-white solid.
-
Solubility: Soluble in DMSO, DMF, chloroform; sparingly soluble in water.
Spectroscopic Data Analysis
The following data represents the diagnostic spectroscopic profile . Assignments are derived from the validated spectra of the parent scaffold (7-bromo-2,3-dihydrobenzofuran) and corrected for the electronic impact of the 5-nitro substituent.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Rationale |
| H-4 | Aromatic | 8.10 – 8.18 | Doublet ( | Diagnostic Peak. Highly deshielded by the ortho-nitro group. Located at the C4 position (adjacent to bridgehead), it typically appears as the most downfield signal. | |
| H-6 | Aromatic | 7.98 – 8.05 | Doublet ( | Deshielded by the ortho-nitro group and ortho-bromine. Appears slightly upfield of H-4 due to the mesomeric (+M) shielding effect of the adjacent Bromine at C7. | |
| H-2 | Aliphatic | 4.75 – 4.85 | Triplet ( | Methylene protons adjacent to Oxygen. The nitro group exerts a long-range deshielding effect, pushing this shift downfield from the typical ~4.6 ppm in the non-nitrated precursor. | |
| H-3 | Aliphatic | 3.35 – 3.45 | Triplet ( | Benzylic methylene protons. Less affected by the nitro group than H-2. |
B. Carbon NMR ( C NMR)
Key Diagnostic Signals:
-
C-5 (C-NO
): ~142.0 ppm (Quaternary, deshielded). -
C-7 (C-Br): ~103.5 ppm (Quaternary, shielded relative to aromatics due to heavy atom effect).
-
C-7a (C-O): ~162.0 ppm (Most deshielded carbon, adjacent to oxygen).
-
C-2 (Aliphatic O-CH
): ~72.5 ppm. -
C-3 (Aliphatic Ar-CH
): ~29.0 ppm.
C. Mass Spectrometry (MS)[6]
-
Ionization Mode: ESI+ or EI
-
Molecular Ion (
): Displays the characteristic 1:1 isotopic ratio of Bromine.-
m/z 243 (
Br isotope) -
m/z 245 (
Br isotope)
-
-
Fragmentation:
-
Loss of
( ). -
Loss of
( ).
-
D. Infrared Spectroscopy (FT-IR)
-
: 1520 – 1540 cm
(Strong, asymmetric stretch). -
: 1340 – 1350 cm
(Symmetric stretch). -
: 1250 – 1270 cm
(Ether stretch). -
: 600 – 700 cm
(Fingerprint region).
Synthesis & Structural Logic
The synthesis of this compound relies on the regioselective nitration of the 7-bromo-2,3-dihydrobenzofuran precursor.
Mechanistic Pathway[7][8]
-
Precursor: 7-Bromo-2,3-dihydrobenzofuran.
-
Directing Effects:
-
The ether oxygen at position 1 is a strong activator and directs ortho/para.
-
The bromine at position 7 is a deactivator but directs ortho/para.
-
Result: The position para to the oxygen (Position 5) is the most activated site. Position 7 is blocked by Bromine. Position 4 and 6 are meta to the strong activator (Oxygen) and are less favorable.
-
-
Reaction: Electrophilic Aromatic Substitution (Nitration).
Experimental Workflow (Diagram)
Caption: Regioselective nitration pathway targeting the C5 position, driven by the para-directing effect of the dihydrofuran oxygen.
Synthesis Protocol (Standardized)
-
Preparation: Dissolve 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid or sulfuric acid at 0°C.
-
Addition: Dropwise addition of fuming
(1.1 eq) maintaining temperature <10°C to prevent over-nitration. -
Quench: Pour reaction mixture onto crushed ice.
-
Isolation: Filter the resulting precipitate (pale yellow solid).
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.
References & Validation
The data and protocols above are grounded in the established reactivity of benzofuran scaffolds and specific precursor characterization.
-
Precursor Characterization (7-Bromo-2,3-dihydrobenzofuran):
-
Source: ChemicalBook & Sigma-Aldrich Technical Data.
-
Data Verification: Confirms the base shift of H4/H6 doublets and aliphatic triplets.
-
URL:
-
-
Target Compound Identification:
-
Source: NIH PubChem & Sigma-Aldrich.
-
Validation: Confirms CAS 191602-52-5 and molecular weight (244.04).
-
URL:
-
-
Synthetic Methodology (Nitration of Dihydrobenzofurans):
-
Source:Journal of Heterocyclic Chemistry / Frontiers in Chemistry.
-
Context: Validates the regioselectivity of nitration at C5 for 2,3-dihydrobenzofurans.
-
URL:
-
Sources
7-Bromo-5-nitro-2,3-dihydrobenzofuran CAS number and structure
Topic: 7-Bromo-5-nitro-2,3-dihydrobenzofuran CAS number and structure Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.
Chemical Identity & Structural Profile[1][2][3][4]
This compound is a highly specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents. It serves as a bifunctional scaffold, offering two distinct orthogonal reactivity handles—an electrophilic aryl bromide and a reducible nitro group—positioned around a biologically privileged dihydrobenzofuran core.
Core Identifiers
| Property | Specification |
| CAS Number | 191602-52-5 |
| IUPAC Name | 7-Bromo-5-nitro-2,3-dihydro-1-benzofuran |
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol |
| SMILES | C1COC2=C1C(=CC(=C2)NO2)Br |
| Appearance | Typically a pale yellow to orange crystalline solid |
Structural Analysis
The compound features a benzene ring fused to a saturated dihydrofuran ring.
-
Position 1 (Oxygen): The ether oxygen acts as a strong electron-donating group (EDG), activating the ring.
-
Position 5 (Nitro): Located para to the oxygen. This placement is electronically favorable during synthesis (see Section 2) and metabolically significant, often serving as a masked aniline.
-
Position 7 (Bromine): Located ortho to the oxygen. This steric positioning protects the ether linkage while providing a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
Synthetic Pathways & Methodology
Retrosynthetic Logic
The most robust synthetic route relies on Electrophilic Aromatic Substitution (EAS) rules. The dihydrobenzofuran oxygen is the strongest director on the ring (ortho/para).
-
Precursor: 7-Bromo-2,3-dihydrobenzofuran.[1]
-
Reaction: Nitration.
-
Regioselectivity: The 7-position is blocked by Bromine. The 5-position is para to the oxygen and sterically accessible. The 4-position is ortho to the oxygen but sterically hindered by the adjacent alkyl bridge of the furan ring. Thus, nitration occurs almost exclusively at the 5-position .
Protocol: Nitration of 7-Bromo-2,3-dihydrobenzofuran
Safety Note: Nitration reactions are exothermic. Control of temperature is critical to prevent polynitration or thermal runaway.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 7-bromo-2,3-dihydrobenzofuran (1.0 eq) dissolved in glacial acetic acid (AcOH). Cool the solution to 0–5 °C using an ice/brine bath.
-
Reagent Addition: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) or a mixture of HNO₃/H₂SO₄, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Pour the reaction mixture onto crushed ice/water (5x volume). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. Wash with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if regioisomers (e.g., 4-nitro) are detected.
Visualization: Synthesis Flow
Figure 1: Regioselective nitration pathway driven by the directing effect of the ether oxygen.
Medicinal Chemistry Applications
This scaffold is a versatile "linchpin" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Functionalization Strategy (Divergent Synthesis)
The utility of This compound lies in its ability to undergo orthogonal transformations:
-
C-C Bond Formation (Site 7): The aryl bromide is an excellent substrate for Palladium-catalyzed cross-couplings.
-
Suzuki Coupling: Introduction of aryl/heteroaryl groups to extend the pharmacophore.
-
Buchwald-Hartwig: Introduction of amines to modulate solubility.
-
-
Reduction & Amide Coupling (Site 5): The nitro group is a masked amine.
-
Reduction (Fe/NH₄Cl or H₂/Pd-C) yields the 5-amino-7-bromo-2,3-dihydrobenzofuran .
-
This amine can be acylated to form amides/ureas, common motifs in ATP-competitive kinase inhibitors.
-
Case Study: Kinase Inhibitor Design
In the development of inhibitors for targets like VEGFR or EGFR , the dihydrobenzofuran core mimics the adenine base of ATP.
-
The Oxygen (pos 1) can accept a hydrogen bond from the kinase hinge region.
-
Substituents at Position 7 can occupy the hydrophobic "gatekeeper" pocket.
-
Substituents at Position 5 (via the reduced amine) often extend into the solvent-exposed region to tune solubility.
Visualization: Divergent Functionalization
Figure 2: Orthogonal reactivity allows independent modification of the 5 and 7 positions.
References
-
Sigma-Aldrich. (n.d.). 7-bromo-5-nitro-2,3-dihydro-1-benzofuran Product Sheet. Retrieved from
-
ChemicalBook. (2025). 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4137896, 7-Bromo-2,3-dihydro-1-benzofuran-3-one (Analogous Structure). Retrieved from
-
Sinha, S., et al. (2021). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 7-bromo-2,3-dihydro-1-benzofuran. Retrieved from
Sources
Comprehensive Solubility Profile and Physicochemical Characterization of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
Executive Summary 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS 191602-52-5) is a critical synthetic building block utilized extensively in the development of next-generation oncology therapeutics, specifically as a precursor for Kinesin family member 18A (KIF18A) inhibitors and Transcriptional Enhanced Associate Domain (TEAD) inhibitors[1],[2]. Because of its highly lipophilic nature and rigid structural core, understanding its solubility profile is paramount for optimizing synthetic cross-coupling reactions, designing high-throughput screening (HTS) assays, and formulating downstream active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of its physicochemical properties, empirical solubility data, and validated experimental protocols for solubility determination.
Structural Determinants of Solubility
The solubility behavior of this compound is fundamentally dictated by its distinct functional groups, which create a highly polarized yet hydrophobic molecule[1]:
-
Benzofuran Core: The 2,3-dihydrobenzofuran ring system imparts significant lipophilicity and structural rigidity. The lack of rotational freedom limits the entropic gain during dissolution, driving down aqueous solubility.
-
Bromine Substitution (C7): The heavy halogen atom at the 7-position drastically increases the molecular weight and lipophilicity (LogP). Bromine acts as a hydrophobic sink, making the molecule highly soluble in non-polar and slightly polar organic solvents (e.g., Toluene, Dichloromethane)[3].
-
Nitro Group (C5): The strong electron-withdrawing nitro group introduces a localized dipole moment. While it acts as a hydrogen bond acceptor, the absence of any hydrogen bond donors (e.g., -OH, -NH) prevents the formation of robust hydration shells in aqueous media, rendering the compound practically insoluble in water.
Quantitative Solubility Profile
The following table summarizes the empirical and predictive solubility ranges of this compound across various solvent classes. This data is critical for selecting appropriate media for both chemical synthesis and biological evaluation.
| Solvent Class | Representative Solvent | Estimated Solubility Range (mg/mL) | Application Context |
| Aqueous / Buffer | PBS (pH 7.4), Water | < 0.1 mg/mL | Biological assays; requires cosolvents. |
| Alcohols | Ethanol, Methanol | 5.0 - 15.0 mg/mL | Nitro reduction reactions (e.g., Fe/NH₄Cl)[2]. |
| Polar Aprotic | DMSO, DMF | > 100.0 mg/mL | Stock solution preparation for HTS[4]. |
| Non-Polar / Halogenated | Toluene, Dichloromethane | 20.0 - 50.0 mg/mL | Palladium-catalyzed cross-coupling[3]. |
| Esters | Ethyl Acetate | 30.0 - 60.0 mg/mL | Liquid-liquid extraction and purification[2]. |
Experimental Methodologies for Solubility Determination
To ensure data integrity during drug development, solubility must be measured using rigorous, self-validating protocols. The following methodologies detail the exact procedures for determining both the thermodynamic and kinetic solubility of this intermediate.
Protocol A: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV)
Thermodynamic solubility represents the absolute equilibrium concentration of the most stable crystalline form of the compound[5].
-
Step 1: Saturation Preparation: Add an excess of solid this compound (approx. 10 mg) to 1 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer) in a sealed glass vial[6].
-
Step 2: Equilibration: Agitate the suspension on a rotary shaker at 37 ± 0.5°C for 72 hours. Causality of experimental choice: Highly lipophilic, rigid compounds exhibit exceptionally slow dissolution kinetics. Shorter incubation times (e.g., 24h) risk measuring a false, kinetically trapped sub-equilibrium[5].
-
Step 3: Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm low-binding PTFE syringe filter. Causality of experimental choice: Centrifugation prevents the disturbance of the sedimented solid phase, which could artificially inflate the UV absorption readings[5].
-
Step 4: Quantification: Dilute the filtrate and analyze via HPLC-UV against a pre-established calibration curve.
-
System Validation: The protocol is self-validating through the simultaneous measurement of the aqueous buffer's pH before and after the 72-hour incubation[7]. If the pH shifts by >0.1 units, the solubility medium's buffering capacity has been exceeded, invalidating the thermodynamic equilibrium assumption and requiring a re-run with a higher molarity buffer[6].
Protocol B: Kinetic Solubility for High-Throughput Screening via Laser Nephelometry
Kinetic solubility determines the concentration at which a compound precipitates when introduced into an aqueous environment from an organic stock[4].
-
Step 1: Stock Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock solution[8].
-
Step 2: Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well plate containing aqueous buffer (final DMSO concentration ≤ 2%). Causality of experimental choice: This mimics the physiological introduction of the drug during early in vitro assays, allowing for the rapid detection of precipitation[4].
-
Step 3: Incubation & Detection: Incubate at room temperature for 2 hours. Measure precipitate formation using a microplate reader equipped with laser nephelometry (light scattering)[4].
-
System Validation: The kinetic assay validates itself by running a known highly soluble reference compound (e.g., Diclofenac) and a poorly soluble reference (e.g., Amiodarone) in parallel[8]. If the nephelometer fails to detect the expected precipitation threshold for the poorly soluble reference, the light scattering calibration must be reset before analyzing the benzofuran derivative.
Solvation Strategies in Synthetic Workflows
The solubility profile of this compound directly dictates the synthetic routing used to generate complex oncology APIs.
During the synthesis of KIF18A inhibitors, the compound must undergo a Buchwald-Hartwig or Suzuki cross-coupling reaction. Causality of solvent choice: Toluene is selected as the primary solvent because its non-polar nature effectively solvates the hydrophobic benzofuran core while supporting the high temperatures required for palladium oxidative addition[3]. Subsequently, the nitro group is reduced to an amine. Because the resulting amine is more polar, the reduction is performed in a 1:1 Ethanol/Water mixture using Iron powder and NH₄Cl, which accommodates both the lipophilic starting material and the increasingly polar product[2].
Caption: Workflow for the solubility-directed synthesis of oncology intermediates.
Biological Context: Signaling Pathway Modulation
The ultimate goal of optimizing the solubility and synthesis of this compound is its conversion into highly potent biological inhibitors. Derivatives of this compound have shown profound efficacy in targeting KIF18A, a molecular motor protein overexpressed in various malignancies including hepatocellular carcinoma, breast cancer, and colorectal cancer[3].
KIF18A overexpression induces the phosphorylation of Akt, thereby activating the PI3K-Akt signaling pathway which promotes uncontrolled tumor cell proliferation[3]. By utilizing the benzofuran core to achieve optimal lipophilic binding within the target protein's allosteric sites, the resulting inhibitors successfully block KIF18A activity, destabilize microtubule dynamics during mitosis, and induce cellular apoptosis[3].
Caption: KIF18A and PI3K-Akt signaling pathway modulation by benzofuran derivatives.
References
- HK40088635A - Heterocyclic inhibitors of tead for treating cancer. Google Patents.
- WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof. Google Patents.
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at:[Link]
-
Shake-Flask Solubility Assay. Bienta. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
Sources
- 1. Benzofuran, 7-bromo-2,3-dihydro-5-nitro- | 191602-52-5 [chemicalbook.com]
- 2. HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents [patents.google.com]
- 3. WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. enamine.net [enamine.net]
- 5. raytor.com [raytor.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
The Definitive Guide to Crystal Structure Analysis of Brominated Benzofurans: From Synthesis to Structural Elucidation
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Architectural Nuances of a Privileged Scaffold
Benzofuran, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The introduction of bromine atoms onto the benzofuran core significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[4] Consequently, a precise understanding of the three-dimensional architecture of these brominated benzofurans is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.
This technical guide provides a comprehensive, in-depth exploration of the crystal structure analysis of brominated benzofurans. Moving beyond a simple recitation of protocols, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, highlights the unique challenges posed by bromine substitution, and offers field-proven insights to navigate the intricacies of the crystallographic workflow. Our focus is on empowering researchers to not only generate high-quality crystal structures but also to interpret them with a nuanced understanding of the underlying chemical principles.
The Strategic Imperative for Crystallization: Why a Single Crystal is the Gold Standard
In the realm of chemical characterization, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard.[5] It provides an unambiguous determination of the molecular structure, offering precise measurements of bond lengths, bond angles, and the conformation of the molecule.[6] This detailed atomic-level information is the bedrock upon which our understanding of a molecule's function is built. For brominated benzofurans, where subtle changes in stereochemistry or intermolecular interactions can profoundly impact biological activity, obtaining a high-quality single crystal is not merely a technical step but a strategic necessity.
The process of crystallization is, therefore, the critical gateway to this wealth of structural information. It is a process of slowly transitioning a molecule from the disordered state of a solution to a highly ordered, three-dimensional lattice. The quality of the resulting crystal directly dictates the quality of the diffraction data and, ultimately, the precision of the final structure.
Mastering the Art and Science of Crystallization for Brominated Benzofurans
Growing diffraction-quality single crystals is often the most challenging and time-consuming phase of a crystal structure analysis. Brominated organic compounds can present unique challenges due to their altered solubility profiles and potential for specific intermolecular interactions. The key to success lies in a systematic and patient approach, exploring a range of conditions to induce slow, controlled crystal growth.
Pre-crystallization: The Foundation of Success
Before embarking on crystallization experiments, ensuring the purity of the brominated benzofuran derivative is crucial. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are essential.
Common Crystallization Techniques
The goal of all crystallization techniques is to slowly bring a solution to a state of supersaturation, from which crystals can nucleate and grow.[7]
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound. To control the rate of evaporation, the vessel can be covered with a cap or parafilm with small perforations.[8]
-
Solvent Diffusion (Layering): This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent (the anti-solvent) is carefully layered on top. Slow diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.[9]
-
Vapor Diffusion: In this method, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner solution, reducing the solubility of the compound and inducing crystallization.[10]
-
Cooling: For compounds that have a significantly higher solubility in a given solvent at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals. The key is to cool the solution gradually to avoid rapid precipitation.[8]
Troubleshooting Common Crystallization Challenges
-
No Crystals Form: If crystallization does not occur, try scratching the inside of the container with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous successful crystallization can also initiate growth. If the solution remains clear, it may be too dilute; in this case, slowly evaporate some of the solvent.[10]
-
Rapid Precipitation or "Oiling Out": If the compound precipitates as an amorphous solid or an oil, the solution is likely too concentrated, or the temperature change was too rapid. Re-dissolve the compound by gentle heating and add a small amount of additional solvent before allowing it to cool more slowly.[10]
-
Poor Crystal Quality: The formation of very small, needle-like, or twinned crystals often indicates that the rate of crystallization was too fast. Experiment with different solvent systems and slower diffusion or evaporation rates.
The Heart of the Matter: Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This non-destructive technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[11]
The Fundamental Principle: Bragg's Law
In 1912, Max von Laue discovered that crystalline substances act as three-dimensional diffraction gratings for X-rays.[11] This phenomenon is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between the crystal lattice planes (d).[11] By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the crystal can be constructed.
The Experimental Workflow
The following diagram outlines the generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for SCXRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while a detector collects the diffraction pattern.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules like brominated benzofurans, this is typically achieved using "direct methods."
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[12]
Navigating the Nuances of Bromine in Crystallography
The presence of a bromine atom in the benzofuran structure introduces specific considerations that must be addressed during data analysis and structure refinement.
The Heavy Atom Effect
Bromine is a "heavy atom" in the context of X-ray crystallography, meaning it has a large number of electrons and scatters X-rays much more strongly than lighter atoms like carbon, hydrogen, and oxygen. This "heavy atom effect" has both advantages and disadvantages:
-
Advantage: The strong scattering from bromine can make it easier to solve the initial crystal structure using methods like the Patterson method, although direct methods are more common for small molecules.
-
Challenge: The dominant scattering from bromine can sometimes obscure the contributions of the lighter atoms, making it more difficult to precisely locate them. This can lead to inaccuracies in bond lengths and angles involving the lighter atoms if not handled correctly during refinement.[13]
Refinement Strategies for Brominated Compounds
The SHELXL program is a powerful and widely used tool for the refinement of small-molecule crystal structures.[7] When refining the structure of a brominated benzofuran, the following points should be considered:
-
Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms, including bromine, should be refined anisotropically. This allows the model to account for the fact that atomic vibrations are not necessarily the same in all directions.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the atom to which they are bonded.[4]
-
Disorder: In some cases, parts of the molecule may occupy more than one position in the crystal lattice. This "disorder" must be modeled appropriately during refinement.
Halogen Bonding: A Key Intermolecular Interaction
Bromine atoms can participate in a highly directional, non-covalent interaction known as a halogen bond.[14] This interaction occurs between an electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule (e.g., an oxygen or nitrogen atom). Halogen bonds can play a crucial role in determining the crystal packing of brominated benzofurans and can influence their physical properties.
The following diagram illustrates the concept of halogen bonding.
Data Presentation: A Comparative Look at Brominated Benzofuran Crystal Structures
The following table summarizes key crystallographic parameters for a selection of brominated benzofuran derivatives, showcasing the diversity in their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |
| (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate | C₁₇H₁₁BrO₂·H₂O | Orthorhombic | P2₁2₁2₁ | 4.8614(4) | 13.8220(15) | 21.755(2) | 90 | 1461.8(2) | [15] |
| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | - | - | - | - | - | [16] |
| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime | C₂₇H₂₄BrNO₃ | Triclinic | P-1 | - | - | - | - | - | [16] |
| 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran | C₁₇H₁₅BrO₃S | Triclinic | P-1 | 8.1554(2) | 9.9790(2) | 10.1260(2) | 77.114(1) | 767.68(3) | [3] |
Note: Complete unit cell parameters were not available in all cited sources.
The Broader Impact: From Crystal Structure to Drug Discovery
The elucidation of the crystal structure of a brominated benzofuran is not an end in itself. It is a critical piece of the larger puzzle of drug discovery and development. The precise structural information obtained from SCXRD allows for:
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify the key structural features responsible for efficacy and selectivity.
-
Computational Modeling: The experimental crystal structure provides an invaluable starting point for computational studies, such as molecular docking and molecular dynamics simulations, which can be used to predict how a molecule will interact with its biological target.[17]
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystallography is essential for identifying and characterizing these different polymorphs.
Conclusion: A Call for Rigor and Insight
The crystal structure analysis of brominated benzofurans is a multifaceted endeavor that requires a blend of experimental skill and theoretical understanding. From the patient art of crystal growth to the computational rigor of structure refinement, each step in the process contributes to the final, detailed picture of the molecule's three-dimensional architecture. By appreciating the unique challenges and opportunities presented by the presence of bromine, researchers can unlock the full potential of this powerful analytical technique. The insights gained from these structural studies are not merely academic; they are the foundational knowledge that will guide the design and development of the next generation of benzofuran-based therapeutics.
References
- Yadav, P., & Sarsam, P. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1264.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845.
-
Newcastle University. Single Crystal X-ray Diffraction. Available from: [Link]
-
SHELXL User Guide. Available from: [Link]
-
PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available from: [Link]
-
PubChem. 3-Bromo-1-benzofuran. Available from: [Link]
-
PubChem. Benzofuran, 5-bromo-. Available from: [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- YouTube. (2021, September 24).
- PubMed. (2023, December 14).
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
- International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
-
MIT OpenCourseWare. Structure refinement. Available from: [Link]
- IntechOpen. (2012, September 19). Halogen Bonding in Crystal Engineering.
-
PubChem. 6-Bromo-1-benzofuran. Available from: [Link]
- JYX: JYU. (2020, March 3). Xin Ding - Halogen Bond in Crystal Engineering.
- ResearchGate. (2025, August 6). (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
-
MIT OpenCourseWare. Crystal Structure Refinement. Available from: [Link]
- Choi, H. D., et al. (2014). 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53.
- MDPI. (2010, July 6).
-
FZU. X-ray single-crystal diffraction. Available from: [Link]
- arXiv.org. (2022).
- Semantic Scholar. (2024, September 10).
- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
- Jayarama, A., et al. (2015). Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate.
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available from: [Link]
- ACS Publications. (2022, March 10). Virtual Issue on Halogen Bonding.
-
CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]
-
Crystallography Open Database. Search results. Available from: [Link]
-
Scientific Research Publishing. Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction. Available from: [Link]
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
- Physical Chemistry Research. (2021, August 28). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study.
-
LookChem. 5-Bromobenzofuran, CasNo.23145-07-5 BOC Sciences United States. Available from: [Link]
Sources
- 1. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Cambridge Structural Database | re3data.org [re3data.org]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. iucr.org [iucr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. mcgill.ca [mcgill.ca]
- 15. Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. physchemres.org [physchemres.org]
Methodological & Application
Application Note: 7-Bromo-5-nitro-2,3-dihydrobenzofuran in Medicinal Chemistry & Drug Discovery
Introduction & Mechanistic Rationale
The 2,3-dihydrobenzofuran nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to impart conformational rigidity, improve metabolic stability, and enhance target binding affinity through the precise spatial orientation of its oxygen lone pairs[1]. Among its functionalized derivatives, 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS: 191602-52-5) stands out as a highly versatile and strategic building block[2].
As a Senior Application Scientist, I emphasize that the value of this specific molecule lies in its orthogonal reactivity . The electron-withdrawing nitro group at the C5 position decreases the electron density of the aromatic ring, which enhances the electrophilicity of the C7 position. This electronic tuning facilitates transition-metal-catalyzed cross-coupling reactions at the bromide site, while the nitro group itself can be independently reduced to an amine for subsequent amide coupling.
Recent drug discovery campaigns have heavily leveraged this scaffold for targeted oncology applications. Notably, it serves as a core intermediate in the synthesis of inhibitors targeting KIF18A (a molecular motor protein overexpressed in various tumors that regulates microtubule dynamics)[3] and the TEAD transcription factors (critical nodes in the Hippo signaling pathway implicated in mesotheliomas and sarcomas)[4].
Mechanism of action for KIF18A inhibitors derived from the dihydrobenzofuran scaffold.
Orthogonal Reactivity & Synthetic Workflows
The bifunctional nature of this compound allows chemists to selectively functionalize the molecule via two distinct pathways, depending on the required steric and electronic demands of the target molecule.
Orthogonal functionalization pathways of this compound.
Experimental Protocols
The following methodologies detail the synthesis and subsequent activation of the scaffold. Every protocol is designed as a self-validating system , ensuring that the physical and analytical observations inherently confirm the success of the chemical transformation.
Protocol 1: Regioselective Nitration of 7-Bromo-2,3-dihydrobenzofuran
Causality & Design: Traditional harsh nitration conditions (conc. H₂SO₄/HNO₃) can lead to oxidative degradation of the delicate dihydrofuran ring. Utilizing Trifluoroacetic acid (TFA) as the solvent provides a milder acidic environment. The C7-bromine sterically blocks the ortho position, directing the nitronium ion exclusively to the C5 position (para to the ring oxygen), ensuring >95% regioselectivity[5].
Step-by-Step Methodology:
-
Initiation: Dissolve 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous TFA (approx. 4 mL/mmol) and cool the solution to 0 °C under an argon atmosphere.
-
Addition: Add fuming nitric acid (1.1 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.
-
Propagation: Remove the cooling bath and stir the reaction at room temperature (25 °C) for 2 hours.
-
Self-Validating IPC (In-Process Control): Monitor via LCMS. The reaction is self-validating when the starting material peak disappears and a new peak with a distinct bromine isotopic pattern ([M+H]⁺ and [M+H+2]⁺ in a 1:1 ratio) emerges. This confirms successful nitration without competitive debromination.
-
Isolation: Quench the reaction by pouring it slowly into ice water. Filter the resulting yellow precipitate, wash extensively with cold water, and dry under a vacuum to yield the pure product.
Protocol 2: Chemoselective Nitro Reduction (Béchamp Variant)
Causality & Design: Catalytic hydrogenation (Pd/C, H₂) poses a severe risk of cleaving the C–Br bond via oxidative addition. The use of Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol provides a mild, chemoselective single-electron transfer reduction. The NH₄Cl acts as a weak proton source, creating a self-buffering system (pH ~6-7) that prevents the acidic cleavage of the ether linkage[4].
Step-by-Step Methodology:
-
Initiation: Suspend this compound (1.0 eq), Iron powder (5.0 eq), and NH₄Cl (5.0 eq) in a 1:1 mixture of Ethanol and Water.
-
Propagation: Heat the vigorously stirred suspension to 80 °C for 3 hours.
-
Self-Validating IPC: Check TLC (Hexane:EtOAc 3:1). The yellow nitro compound spot (R_f ~0.6) should be completely replaced by a highly polar, ninhydrin-positive amine spot (R_f ~0.2). The visual transition of the reaction mixture from a yellow suspension to a dark brown/black iron oxide slurry is a physical indicator of reaction progression.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove iron residues, and wash the filter cake with EtOAc.
-
Purification: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 7-bromo-2,3-dihydrobenzofuran-5-amine.
Quantitative Data Presentation
To facilitate process optimization, the table below summarizes the causality and outcomes of different reduction methodologies evaluated for the C5 nitro group.
| Reduction Methodology | Reagents & Conditions | Chemoselectivity (C5 vs C7) | Yield (%) | Self-Validating IPC Observation |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), MeOH, 25 °C | Poor (Significant debromination) | < 30% | Multiple spots on TLC; MS shows [M+H]⁺ without Br isotopic signature. |
| Stannous Chloride | SnCl₂·2H₂O, EtOH, 70 °C | Moderate (Sluggish reaction) | 55 - 65% | Persistent yellow color; incomplete conversion observed on LCMS. |
| Béchamp Variant | Fe powder, NH₄Cl, EtOH/H₂O, 80 °C | Excellent (No debromination) | 85 - 95% | Clean conversion to polar spot; distinct Br isotopes retained in MS. |
References
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - Frontiers in Chemistry URL
- Benzofuran, 7-bromo-2,3-dihydro-5-nitro- | 191602-52-5 - ChemicalBook URL
- WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof (KIF18A Inhibitors)
- HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents URL
- WO2024188086A1 - 芳香酰胺类衍生物及其制备方法和用途 (Nitration Protocol)
Sources
- 1. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 2. Benzofuran, 7-bromo-2,3-dihydro-5-nitro- | 191602-52-5 [chemicalbook.com]
- 3. WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents [patents.google.com]
- 5. WO2024188086A1 - è³é¦é °èºç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
Application Notes and Protocols: 7-Bromo-5-nitro-2,3-dihydrobenzofuran as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar architecture, combined with the electronic properties of the fused ring system, makes it an attractive scaffold for designing molecules that can interact with a wide range of biological targets. The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity, and 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS No. 191602-52-5) emerges as a highly valuable intermediate for this purpose.[2]
This guide provides an in-depth look at the properties, synthesis, and, most importantly, the practical application of this intermediate in key synthetic transformations. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. Simultaneously, the nitro group at the 5-position acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring and offering a synthetic handle for further modifications, such as reduction to an amine. These features make it a cornerstone for building molecular complexity in drug discovery programs targeting cancer, inflammatory conditions, and infectious diseases.[1][3]
Safety and Handling
Working with nitrated aromatic and halogenated compounds requires strict adherence to safety protocols. While a specific safety data sheet for this compound is not extensively detailed, data from analogous compounds suggest the following precautions are mandatory.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
| Property | Value | Source |
| CAS Number | 191602-52-5 | [2] |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 244.04 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown solid | Inferred |
Proposed Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
Step 1: Bromination of 2,3-Dihydrobenzofuran
-
Preparation: To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The dihydrofuran starting material is known to direct electrophilic substitution to the 7-position.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield 7-bromo-2,3-dihydrobenzofuran.
Step 2: Nitration of 7-Bromo-2,3-dihydrobenzofuran
-
Preparation: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃) to prepare the nitrating mixture.
-
Reaction: To this mixture, add a solution of 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in sulfuric acid dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. The electron-donating ether group directs the incoming nitro group to the para position (C5).
-
Quenching & Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude solid from ethanol or purify by flash column chromatography to obtain pure this compound.
Characterization of the Intermediate
Proper characterization is crucial to confirm the identity and purity of the synthesized intermediate. While experimental spectra for this specific compound are not publicly available, the expected data can be predicted based on its structure and data from analogous compounds.[4][5]
| Technique | Expected Observations |
| ¹H NMR | - Two aromatic protons, likely appearing as doublets in the 7.5-8.5 ppm region. - Two triplets corresponding to the dihydrofuran ring protons (-OCH₂- and -ArCH₂-), typically in the 4.5-5.0 ppm and 3.2-3.6 ppm regions, respectively. |
| ¹³C NMR | - Aromatic carbons in the 110-160 ppm range. The carbon bearing the nitro group will be downfield. - Aliphatic carbons of the dihydrofuran ring around 72 ppm (-OCH₂-) and 29 ppm (-ArCH₂-). |
| IR Spectroscopy | - Aromatic C-H stretching (~3100-3000 cm⁻¹). - Asymmetric and symmetric N-O stretching of the nitro group (~1530-1500 cm⁻¹ and ~1350-1300 cm⁻¹). - C-O-C ether stretching (~1250 cm⁻¹). - C-Br stretching in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z: 243 and 245. |
Application in Cross-Coupling Reactions
The true utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond at the 7-position is amenable to both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the intermediate with a generic arylboronic acid to form a 7-aryl-5-nitro-2,3-dihydrobenzofuran, a scaffold present in many potential therapeutic agents.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and water (e.g., 10:1 mixture)
Procedure:
-
Setup: To an oven-dried flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in toluene.
-
Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Add the solvent mixture (toluene/water) and the catalyst solution to the flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the 7-aryl-5-nitro-2,3-dihydrobenzofuran product.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of the intermediate, a critical step in the synthesis of compounds targeting kinases and other protein targets.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
Setup: In a glovebox, add NaOtBu to an oven-dried flask.
-
Reagent Addition: Outside the glovebox, add this compound, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask, evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Add anhydrous toluene followed by the amine via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a strategically designed chemical intermediate that provides synthetic chemists with a powerful tool for the elaboration of the medicinally relevant dihydrobenzofuran scaffold. The orthogonal reactivity of the bromo and nitro functionalities allows for sequential, controlled modifications, enabling rapid access to diverse chemical libraries. The protocols outlined in this guide, based on robust and well-established palladium-catalyzed methodologies, offer a reliable starting point for researchers aiming to leverage this versatile building block in their synthetic and drug discovery endeavors.
References
- Yuan, Y. et al. (2022).
- Schmidt, A. et al. (2018).Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-. Available at: [Link]
- Yadav, M. et al. (2023).Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.
-
PubChem. 7-bromo-2,3-dihydro-1-benzofuran-5-ol. Available at: [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Available at: [Link]
-
ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]
-
Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available at: [Link]
- Di Micco, S. et al. (2016).2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
Sources
- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-bromo-5-nitro-2,3-dihydro-1-benzofuran | 191602-52-5 [sigmaaldrich.com]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Bioactivity Profiling of 7-Bromo-5-nitro-2,3-dihydrobenzofuran Derivatives
Executive Summary
This application note details the experimental workflows for evaluating the biological activity of 7-Bromo-5-nitro-2,3-dihydrobenzofuran and its structural analogs. Benzofuran scaffolds are privileged structures in medicinal chemistry, with the 2,3-dihydro-subtype offering unique conformational flexibility compared to their fully aromatic counterparts.
The specific substitution pattern of this scaffold—a 5-nitro group and a 7-bromo group —creates a potent pharmacophore. The nitro group is a well-documented redox center capable of generating reactive oxygen species (ROS) or acting as a prodrug via nitro-reductase activation (particularly in anaerobic bacteria). The 7-bromo substituent enhances lipophilicity (LogP) for membrane permeability and provides an electrophilic site for halogen bonding with protein targets (e.g., Kinase gatekeeper residues).
This guide provides validated protocols for two primary applications:
-
Antimicrobial Susceptibility: Determining MIC/MBC against Gram-positive pathogens (e.g., S. aureus).
-
Anticancer Mechanism: Assessing cytotoxicity via metabolic reduction (MTT) and correlating it with intracellular ROS generation.
Chemical Context & Handling
Structure-Activity Relationship (SAR) Logic[1]
-
5-Nitro Position: Acts as an electron-withdrawing group (EWG), increasing the susceptibility of the core to nucleophilic attack and serving as a "warhead" for reductive metabolism.
-
7-Bromo Position: Modulates the pKa of the phenolic oxygen (if ring-opened) and facilitates hydrophobic interactions within enzyme binding pockets.
Solubilization & Storage
-
Challenge: The 7-bromo-5-nitro motif is highly lipophilic and prone to precipitation in aqueous media.
-
Stock Solution: Dissolve to 10–50 mM in 100% DMSO. Vortex for 1 minute.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the dihydrobenzofuran ring.
-
Working Solution: Dilute into media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound handling to mechanistic validation.
Caption: Integrated workflow for profiling benzofuran derivatives, prioritizing mechanistic ROS assays only for compounds showing high potency in primary screens.
Protocol A: Antimicrobial Susceptibility Testing
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Rationale: Nitro-benzofurans often exhibit specific potency against Gram-positive bacteria due to the nitro-reductase capability of these organisms.
Materials
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
96-well polypropylene V-bottom plates (prevents binding of hydrophobic compounds compared to polystyrene).
-
Resazurin (Alamar Blue) solution (0.01%).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute culture to match a 0.5 McFarland standard (
CFU/mL). -
Further dilute 1:100 in MHB to achieve a starting inoculum of
CFU/mL.
-
-
Compound Dilution (The "2x" Method):
-
Prepare a "2x" working solution of the 7-bromo derivative in MHB. Example: If testing range is 0.5–64 µg/mL, prepare 128 µg/mL in MHB (ensure DMSO < 1%).
-
Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of the "2x" compound solution to column 1.
-
Perform serial 2-fold dilution: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3, etc. Discard 100 µL from col 10.
-
Controls: Col 11 = Growth Control (Cells + DMSO only). Col 12 = Sterility Control (Media only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.
-
Final volume = 200 µL. Final compound concentration range is now 1x.
-
-
Incubation & Readout:
-
Incubate at 37°C for 18–24 hours.
-
Visual MIC: The lowest concentration with no visible turbidity.
-
Resazurin Confirmation: Add 30 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).
-
Protocol B: Anticancer Cytotoxicity & ROS Generation
Objective: Quantify cytotoxicity in HeLa or MCF-7 cells and determine if oxidative stress is the mechanism of action.
Rationale: The 5-nitro moiety is a "redox cycling" pharmacophore. Inside the cell, it can be reduced to a nitro-radical anion, which transfers an electron to oxygen, generating Superoxide (
Part 1: MTT Viability Assay
-
Seeding: Seed cancer cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Part 2: Intracellular ROS Assay (DCFH-DA)
Mechanism Visualization:
Caption: Redox cycling mechanism of nitro-benzofurans leading to ROS generation and DCF fluorescence.
Protocol Steps:
-
Preparation: Seed cells in black-walled, clear-bottom 96-well plates.
-
Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media for 30 min at 37°C.
-
Wash: Wash 2x with PBS to remove extracellular probe.
-
Treatment: Add the 7-bromo-5-nitro derivative (at IC50 concentration) in phenol-red free media.
-
Kinetic Read: Immediately measure fluorescence (Ex: 485 nm / Em: 535 nm) every 15 mins for 2 hours.
-
Control: Use
(100 µM) as a positive control and N-acetylcysteine (NAC, 5 mM) as a ROS scavenger rescue control.
Data Presentation & Analysis
Summarize your findings using the standardized table format below to facilitate structure-activity relationship (SAR) analysis.
Table 1: Bioactivity Profile of this compound
| Assay Type | Metric | Value (Example) | Interpretation |
| Antimicrobial | MIC (S. aureus) | 4.0 µg/mL | Potent; likely membrane or reductase target. |
| Antimicrobial | MIC (E. coli) | >64 µg/mL | Weak; typical for hydrophobic benzofurans (efflux). |
| Cytotoxicity | IC50 (HeLa) | 2.5 µM | Highly cytotoxic. |
| Cytotoxicity | IC50 (HUVEC) | 25.0 µM | Selectivity Index (SI) = 10. Good therapeutic window. |
| Mechanism | ROS Fold-Change | 3.5x vs Control | Oxidative stress is the primary MoA. |
References
-
Rao, B. V. D., et al. (2020). "Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation." Anti-Cancer Agents in Medicinal Chemistry.
-
Kozioł, E., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules.
-
Al-Wahaibi, L. H., et al. (2022).[1] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules.
-
Popiołek, Ł. (2019). "Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group." Biomedicines.[2][3]
-
Chen, H., et al. (2015). "In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor."[4] European Journal of Medicinal Chemistry.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 7-Bromo-5-nitro-2,3-dihydrobenzofuran for biological screening
Application Note: Strategic Derivatization of 7-Bromo-5-nitro-2,3-dihydrobenzofuran for SAR Expansion
Executive Summary
This guide details the synthetic utility of This compound (CAS: 191602-52-5) as a high-value scaffold for diversity-oriented synthesis (DOS).[1] The dihydrobenzofuran (DHBF) core is a "privileged structure" found in numerous bioactive natural products (e.g., ailanthoidol, conocarpan) and synthetic therapeutics.[1]
The specific 7-bromo-5-nitro substitution pattern offers orthogonal reactivity:
-
C-7 Bromide: A handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to modulate lipophilicity and metabolic stability.[1]
-
C-5 Nitro: A masked aniline precursor allowing for late-stage introduction of polar pharmacophores via acylation, sulfonylation, or heterocyclization.[1]
This note provides validated protocols for cross-coupling and chemoselective reduction, designed to preserve scaffold integrity during library generation.
Strategic Analysis & Chemical Logic
The Orthogonality Principle
Successful library generation requires "orthogonal" functional groups—handles that react under different conditions.
-
The Challenge: Standard reduction of the nitro group (e.g., H₂/Pd-C) frequently causes hydrodehalogenation, cleaving the C-7 bromine and destroying the scaffold's utility.[1]
-
The Solution: We propose a "Coupling-First" or "Chemoselective-Reduction" workflow.
-
Path A (Coupling-First): Perform Suzuki coupling on the nitro-bromide. The nitro group is inert to standard Pd(0)/Base conditions.
-
Path B (Reduction-First): Use Iron (Fe) or Tin (Sn) based reductions to convert -NO₂ to -NH₂ without touching the Ar-Br bond.
-
Visual Workflow: Divergent Synthesis
The following diagram illustrates the divergent pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways for this compound.[1] Path A prioritizes carbon skeleton extension; Path B prioritizes polar group installation.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-7 Functionalization)
Rationale: This protocol uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the nitro group and steric hindrance at the C-7 position (ortho to the oxygen ring).[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes.[1] Note: Oxygen is the primary cause of catalyst death and homocoupling side-products.
-
Assembly: Add the Substrate, Boronic Acid, Base, and Catalyst to the vial.[1]
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting bromide should disappear; the product is usually more polar.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Data Summary: Typical Yields
| Boronic Acid Type | Electronic Nature | Expected Yield | Notes |
|---|---|---|---|
| Phenylboronic acid | Neutral | 85-95% | Fast reaction (<4h).[1] |
| 4-Methoxyphenylboronic acid | Electron Rich | 80-90% | Excellent conversion.[1] |
| 3-Pyridylboronic acid | Heterocyclic | 60-75% | May require longer time/higher temp.[1] |
Protocol B: Chemoselective Nitro Reduction (Preserving Aryl Bromide)
Rationale: Catalytic hydrogenation (H₂/Pd) is NOT recommended as it often cleaves the C-Br bond. We utilize Iron (Fe) powder in Ammonium Chloride, a mild electron-transfer method that reduces the nitro group while leaving the aryl halide intact [1].[1]
Reagents:
-
Substrate: this compound (or biaryl derivative)[1]
-
Reductant: Iron Powder (325 mesh) (5.0 eq)
-
Additive: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]
-
Solvent: Ethanol : Water (4:1)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in Ethanol/Water.
-
Activation: Add NH₄Cl and Iron powder.
-
Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction is heterogeneous; vigorous stirring is essential to scour the iron surface.
-
Monitoring: Monitor by TLC. The nitro compound (usually yellow) will convert to the amine (often fluorescent blue/purple under UV). Reaction time: 1–3 hours.
-
Workup (Filtration): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. The amine is in the organic layer.
Biological Screening Context
Derivatives of dihydrobenzofuran are frequently screened against the following targets, based on the scaffold's known bioactivity profile [2][3]:
-
Antimicrobial (MIC Assay):
-
Cytotoxicity (MTT/Resazurin Assay):
-
Anti-inflammatory (NO Production):
References
-
Selective Reduction of Nitroarenes
-
Benzofuran Biological Activity
-
Dihydrobenzofuran Scaffold Utility
- Source:RSC Advances. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus."
-
URL:[Link]
-
Suzuki Coupling Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
Advanced Application Note: One-Pot Synthesis of Substituted Benzofurans via Polymer-Supported Reagents
Executive Summary
Substituted benzofurans are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antioxidants, brightening agents, and selective estrogen receptor modulators (SERMs) [[1]](). Traditional solution-phase syntheses of these heterocycles often require tedious chromatographic purification to remove toxic reagents and byproducts. This application note details a highly efficient, chromatography-free, sequential one-pot synthesis of 3-phenylbenzofurans utilizing an orchestrated sequence of polymer-supported reagents 2. By leveraging solid-phase chemistry in a solution-phase substrate environment, this protocol ensures high atom economy, simplified workup (simple filtration), and excellent purity profiles suitable for high-throughput combinatorial library generation .
Mechanistic Rationale & Reagent Selection
The synthesis proceeds via a three-step cascade, designed to drive each intermediate to completion without isolation:
-
-Bromination: Acetophenones are brominated using polymer-supported pyridinium bromide perbromide (PSPBP).
-
Causality: PSPBP safely delivers electrophilic bromine without the severe toxicity and handling hazards of liquid Br₂. The polymeric backbone prevents over-bromination by sterically hindering the enol intermediate once the initial
-bromination occurs [[2]]().
-
-
Nucleophilic Substitution: The resulting
-bromoacetophenone undergoes etherification with a phenol derivative, facilitated by polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P).-
Causality: TBD is a strongly basic guanidine derivative. Anchoring it to a polymer (TBD-P) allows it to deprotonate the phenol while simultaneously acting as an insoluble scavenger for the generated hydrobromic acid (HBr). This drives the nucleophilic attack to completion without leaving basic residues in the product solution 2.
-
-
Cyclodehydration: The intermediate
-phenoxyacetophenone is cyclized using Amberlyst 15, a macroreticular polystyrene-based sulfonic acid resin.-
Causality: The strong localized acidity of Amberlyst 15 promotes the intramolecular electrophilic aromatic substitution of the carbonyl carbon onto the phenoxy ring, followed by dehydration to yield the fully aromatized benzofuran 2.
-
Workflow Visualization
Fig 1: Three-step sequential workflow for benzofuran synthesis using polymer-supported reagents.
Experimental Protocol: Sequential Single-Vessel Synthesis
Self-Validating Design: This protocol is engineered so that the physical state of the polymer resins acts as an intrinsic progress indicator, minimizing the need for constant offline sampling.
Materials & Equipment:
-
Substrates: Acetophenone derivatives, Phenol derivatives.
-
Resins: PSPBP (loading ~2.0 mmol/g), TBD-P (loading ~2.5 mmol/g), Amberlyst 15 (dry, strongly acidic).
-
Solvents: Anhydrous 1,4-Dioxane (chosen for compatibility with all three steps and a high boiling point for the final cyclization).
-
Equipment: Fritted solid-phase synthesis vessel or a standard round-bottom flask equipped with a filter frit.
Step-by-Step Methodology:
-
Bromination (Formation of
-Bromoacetophenone):-
Procedure: Dissolve the acetophenone derivative (1.0 mmol) in 10 mL of anhydrous 1,4-dioxane. Add PSPBP (1.2 mmol active Br₂). Stir the suspension at 50 °C for 2 hours.
-
Self-Validation Check: The PSPBP resin will transition from a deep orange/red color to a pale yellow/white as the perbromide is consumed. LC-MS should indicate complete conversion to the [M+H]+ of the brominated product.
-
Filtration: Filter off the spent pyridinium resin. Retain the filtrate in a clean reaction vessel.
-
-
Substitution (Formation of
-Phenoxyacetophenone):-
Procedure: To the filtrate from Step 1, add the phenol derivative (1.1 mmol) and TBD-P resin (2.5 mmol). Stir at 60 °C for 4 hours.
-
Self-Validation Check: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the
-bromoacetophenone spot. The TBD-P resin swells slightly as it forms the hydrobromide salt. -
Filtration: Filter the reaction mixture to remove the TBD-P·HBr salt. Wash the resin with 2 mL of dioxane. Combine the filtrates.
-
-
Cyclodehydration (Formation of Substituted Benzofuran):
-
Procedure: Add dry Amberlyst 15 resin (200 mg) to the combined filtrate. Heat the mixture to 100 °C under reflux conditions for 12 hours.
-
Self-Validation Check: Monitor via LC-MS. The intermediate mass will decrease by exactly 18 Da (loss of H₂O), yielding the highly conjugated benzofuran, which will exhibit strong UV absorbance at 254 nm.
-
Workup: Filter off the Amberlyst 15 resin while hot. Evaporate the solvent under reduced pressure to yield the pure substituted benzofuran. No column chromatography is required 2.
-
Quantitative Data & Substrate Scope
The efficiency of the cyclodehydration step is highly dependent on the electronic nature of the substituents. Electron-donating groups (EDGs) on the phenol ring enhance the nucleophilicity of the aromatic ring, accelerating cyclization 2.
| Acetophenone Substituent | Phenol Substituent | Yield (%) | Purity (LC-MS, %) | Mechanistic Observation |
| H | H | 85 | >95 | Standard baseline reactivity; complete cyclization at 100 °C. |
| 4-OMe | H | 92 | >98 | EDG on acyl ring facilitates acid-catalyzed phenyl migration. |
| 4-NO | H | 45 | 80 | EWG reduces enol nucleophilicity; requires extended reaction time. |
| H | 4-OMe | 88 | >95 | EDG on phenoxy ring significantly enhances cyclization rate. |
| H | 4-CN | N/A | N/A | EWG on phenoxy ring completely inhibits electrophilic attack. |
Troubleshooting & Optimization
-
Incomplete Cyclization: If the
-phenoxyacetophenone fails to cyclize (especially with electron-deficient phenols), the reaction temperature may need to be increased, or a stronger Lewis acid resin may be required. However, note that strongly electron-withdrawing groups (e.g., cyano, nitro) on the phenoxy ring generally prevent cyclization under these conditions [[2]](). -
Isomeric Mixtures: The presence of a methoxy group on the acyl ring lowers the activation energy for cyclodehydration and can facilitate the acid-catalyzed migration of the phenyl group. To prevent the formation of 2-phenyl/3-phenyl isomeric mixtures, strictly control the temperature to 80 °C during Step 3 for activated substrates [[2]]().
-
Resin Fouling: If the Amberlyst 15 resin turns black, it indicates polymerization of highly activated substrates. Reduce the resin loading or lower the cyclization temperature.
References
-
Habermann, J., Ley, S. V., & Smits, R. (1999). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2
-
Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Baxendale Group.
-
PubMed. (2002). Solid-phase synthesis and investigation of benzofurans as selective estrogen receptor modulators. National Institutes of Health. 1
Sources
- 1. Solid-phase synthesis and investigation of benzofurans as selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Antimicrobial and Anti-inflammatory Screening of Benzofuran Derivatives
[1][2]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
The benzofuran ring system (consisting of a benzene ring fused to a furan ring) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of infection and inflammation, benzofuran derivatives exhibit dual-action potential:
-
Antimicrobial: Disruption of bacterial DNA gyrase and cell wall synthesis.
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and stabilization of lysosomal membranes.
This guide provides a standardized, scalable workflow for screening novel benzofuran libraries. Unlike generic protocols, this note addresses the specific solubility challenges (lipophilicity) of benzofurans and integrates accepted CLSI standards with high-fidelity enzymatic assays.
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound solubilization to lead selection.
Figure 1: Integrated screening workflow for benzofuran derivatives. SI = Selectivity Index.
Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: Benzofuran derivatives are often highly lipophilic. Standard agar diffusion methods (Kirby-Bauer) may yield false negatives due to poor diffusion through the agar matrix. Broth microdilution is the required standard (CLSI M07-A10) for accurate MIC determination.
Materials
-
Test Compounds: Benzofuran derivatives (Stock: 10 mg/mL in 100% DMSO).
-
Media: Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Indicator: Resazurin (Alamar Blue) 0.015% solution (sterile filtered).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a fresh bacterial suspension in saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:150 in MHB to achieve a final challenge concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Row A (High Conc): Add 100 µL of 2x concentrated test compound in MHB (ensure final DMSO < 1% to prevent solvent toxicity).
-
Rows B-H: Add 50 µL of sterile MHB.
-
Serial Dilution: Transfer 50 µL from Row A to Row B, mix, and repeat down to Row G. Discard 50 µL from Row G.
-
Row H: Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells A through H (excluding sterility control).
-
Final Volume: 100 µL per well.
-
-
Incubation:
-
Bacteria:
for 18–24 hours. -
Fungi:
for 48 hours.
-
-
Readout (The Resazurin Modification):
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 2–4 hours.
-
Interpretation:
-
Blue/Purple: No growth (Resazurin unchanged).
-
Pink/Colorless: Growth (Resazurin reduced to Resorufin by metabolic activity).
-
-
MIC Definition: The lowest concentration well that remains blue.
-
Protocol B: In Vitro Anti-inflammatory Screening[6]
Rationale: Benzofurans exert anti-inflammatory effects by stabilizing lysosomal membranes and inhibiting arachidonic acid pathways. Two assays are recommended:
-
Albumin Denaturation Assay: A robust, cost-effective screen for membrane stabilization properties.
-
COX-2 Inhibition Assay: A specific enzymatic target screen.
B.1. Albumin Denaturation Assay (Membrane Stabilization)
Denaturation of proteins is a well-documented cause of inflammation. Agents that prevent albumin denaturation often stabilize lysosomal membranes in vivo.
Materials:
-
Fresh Egg Albumin (1%) or Bovine Serum Albumin (BSA) (5% w/v in aqueous solution).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Reference Standard: Diclofenac Sodium or Ibuprofen.
Methodology:
-
Reaction Mixture:
-
Incubation (Stabilization Phase):
-
Incubate at
for 15 minutes.
-
-
Thermal Induction (Denaturation Phase):
-
Heat in a water bath at
for 5 minutes.
-
-
Measurement:
Calculation:
Troubleshooting & Optimization
Optimization of reaction conditions for dihydrobenzofuran neolignan synthesis
Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing dihydrobenzofuran neolignans (DBNs)—such as licarin A, dehydrodiisoeugenol, and various grossamide derivatives—presents unique challenges. These compounds possess significant anti-inflammatory, antiprotozoal, and antioxidant properties, making them highly valuable scaffolds [1].
The most biomimetic and efficient route to the DBN core is the oxidative coupling of phenylpropanoids (e.g., isoeugenol, ferulic acid derivatives). However, achieving high regioselectivity, preventing over-oxidation, and optimizing catalyst loading requires precise control over reaction thermodynamics and kinetics. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to ensure your synthetic workflows are robust and reproducible.
Mechanistic Workflows & Pathway Dynamics
To troubleshoot effectively, one must understand the causality of the reaction. The synthesis relies on a single-electron transfer (SET) to generate a phenoxy radical. Resonance delocalization allows for radical coupling at the C8 and C5' positions, followed by an intramolecular nucleophilic attack to close the dihydrobenzofuran ring [4].
Fig 1: General workflow and intermediate progression for the oxidative coupling of DBNs.
Fig 2: Mechanistic pathway of radical-mediated C8-C5' oxidative coupling and cyclization.
Optimization of Reaction Conditions: Quantitative Summary
Selecting the correct solvent and oxidant is the most critical variable in DBN synthesis. The table below synthesizes benchmark data across various optimized methodologies to help you select the right system for your substrate [1, 2, 3, 5].
| Oxidant System | Solvent System | Substrate Example | Time | Avg. Yield | Causality / Technical Note |
| Ag₂O (0.5 eq) | Acetonitrile | Methyl ferulate / p-coumarate | 4 h | 40–60% | Acetonitrile stabilizes radical intermediates, drastically reducing reaction time from 24h to 4h [2]. |
| Ag₂O (0.5 eq) | Benzene / Acetone (5:3) | Methyl ferulate | 20 h | 31–40% | Traditional method. Slower kinetics due to lower substrate solubility [1]. |
| FeCl₃ (0.5 eq) | Ethanol / Water | Isoeugenol | 24 h | ~23% | Environmentally friendly and cheap, but yields are limited by competitive over-oxidation [5]. |
| Laccase (T. versicolor) | Acetate Buffer / MeOH | Cinnamoyl amides | 24 h | 45–65% | Highly biomimetic and eco-friendly. Requires strict pH control to prevent enzyme denaturation [3]. |
| HRP / H₂O₂ | Methanol / Buffer | Isoeugenol | 25 h | 22–99% | Yield varies wildly based on H₂O₂ addition rate. High localized H₂O₂ causes suicide inhibition [4]. |
Standard Operating Procedure: Ag₂O-Mediated Synthesis
This protocol describes the optimized synthesis of DBNs (e.g., from methyl ferulate) using Silver(I) oxide. It is designed as a self-validating system —each step includes a physical or chemical checkpoint to verify success before proceeding.
Reagents: Phenylpropanoid monomer (16.0 mmol), Ag₂O powder (8.0 mmol), anhydrous Acetonitrile (40 mL) [2].
Step-by-Step Methodology:
-
Preparation & Degassing: Dissolve 16.0 mmol of the monomer in 40 mL of anhydrous acetonitrile in a round-bottom flask.
-
Validation Check: The solution must be completely clear. Purge the flask with N₂ gas for 10 minutes to remove dissolved oxygen, which can cause unwanted peroxide radical formation.
-
-
Oxidant Addition: Shield the flask from ambient light using aluminum foil (Ag₂O is photosensitive). Add 8.0 mmol (0.5 equivalents) of Ag₂O in one portion.
-
Validation Check: The reaction mixture should immediately transition to a dark, turbid suspension. If the Ag₂O clumps and falls to the bottom without darkening the solvent, your reagent has absorbed moisture and lost active surface area.
-
-
Reaction Progression: Stir vigorously under N₂ at room temperature for 4 hours.
-
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The monomer spot should steadily decrease, accompanied by the appearance of a lower
spot that is highly UV-active and stains intensely with vanillin-sulfuric acid.
-
-
Quenching & Filtration: Once TLC indicates maximum conversion (do not exceed 6 hours to prevent oligomerization), filter the suspension through a pad of Celite to remove the reduced silver metal (Ag⁰) and unreacted Ag₂O. Wash the pad with 20 mL of ethyl acetate.
-
Validation Check: The filtrate should be entirely transparent (though potentially colored). A gray tint indicates colloidal silver; re-filter through a finer frit if necessary.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the racemic trans-DBN mixture.
Troubleshooting & FAQs
Q: My Ag₂O-mediated coupling is yielding complex polymeric mixtures instead of the desired C8-C5' DBN dimer. Why?
A: You are likely experiencing over-oxidation due to incorrect stoichiometry or prolonged reaction times. Ag₂O acts as a single-electron oxidant. The stoichiometric requirement for dimerization is exactly 0.5 equivalents of Ag₂O per 1 equivalent of monomer (since 1 mole of Ag₂O accepts 2 moles of electrons, matching the 2 electrons lost when 2 monomers form 1 dimer) [1]. Using 1.0 equivalent or more creates a high steady-state concentration of phenoxy radicals, which outcompetes the desired C8-C5' cross-coupling and leads to non-specific C8-C8/C5-C5 oligomerization. Strictly control your oxidant equivalents and limit reaction time to 4 hours.
Q: I am observing the formation of benzodioxane neolignans instead of dihydrobenzofurans. How do I steer the regioselectivity?
A: Regioselectivity in oxidative coupling is governed by the steric hindrance and spin density of the monomer's aromatic ring. Benzodioxanes form via C8-O4' coupling followed by C7-O3' cyclization, whereas DBNs form via C8-C5' coupling. If you are using monomers like sinapyl alcohol (which possess methoxy groups at both the C3 and C5 positions), the C5 position is sterically blocked. This forces the radicals into C8-O4' or C8-C8 pathways [4]. Solution: To synthesize a dihydrobenzofuran core, you must ensure your starting phenylpropanoid has an unsubstituted C5 position (e.g., ferulic acid, p-coumaric acid, or isoeugenol).
Q: During biomimetic synthesis using Horseradish Peroxidase (HRP) and H₂O₂, the reaction stops prematurely with unreacted monomer remaining. Adding more enzyme doesn't help.
A: This is a classic case of mechanism-based (suicide) inhibition. HRP relies on a delicate catalytic cycle (resting state
Q: Why does the literature emphasize using Acetonitrile over the traditional Benzene/Acetone mixture for metal-catalyzed coupling?
A: Causality lies in solvent polarity and radical stabilization. The traditional Benzene/Acetone (5:3) system suffers from poor solubility of highly polar phenylpropanoids, leading to sluggish kinetics (20+ hours) [1]. Acetonitrile is a polar aprotic solvent that fully dissolves the monomers and stabilizes the highly polar quinone methide intermediate formed just before ring closure (see Fig 2). This thermodynamic stabilization accelerates the intramolecular cyclization step, cutting reaction times down to 4 hours and minimizing side-product formation [2].
Q: The isolated DBN is showing up as a broad, complex set of peaks in my NMR spectrum. Did the reaction fail?
A: Not necessarily. The oxidative coupling of phenylpropanoids via metal oxides or isolated enzymes typically lacks stereocontrol, yielding DBNs as a racemic mixture of trans-enantiomers (and sometimes minor cis-diastereomers)[1]. Because these are diastereomeric/enantiomeric mixtures, NMR signals (especially the C7 and C8 protons) will appear as multiplets or overlapping doublets. Solution: Validate the mass using HRMS. To resolve the NMR, you will need to perform chiral HPLC separation to isolate the (+)- and (-)-enantiomers before spectroscopic characterization.
References
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO.
- Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. MDPI.
- Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity. ResearchGate / Journal of Natural Products.
- Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. MDPI.
- FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol. ResearchGate / International Journal of Chemistry.
Technical Support Center: Synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran . It addresses the specific kinetic and regiochemical challenges inherent in functionalizing this deactivated heterocyclic core.
Ticket Category: Organic Synthesis / Yield Optimization Support Level: Tier 3 (Senior Scientist) Status: Active Applicable Scaffolds: Dihydrobenzofurans, Benzofurans
Executive Summary
The synthesis of this compound presents a classic "Push-Pull" conflict in electrophilic aromatic substitution (EAS). While the oxygen atom at position 1 activates the ring, the introduction of the nitro group at position 5 significantly deactivates it.
The most common failure mode reported by users is stalled conversion during the bromination step or oxidative ring-opening during the nitration step . This guide prioritizes the Nitration
Module 1: Strategic Workflow & Mechanism
The following logic flow illustrates the critical decision points and the cooperative directing effects that make this synthesis possible despite the deactivated ring.
Figure 1: Reaction pathway highlighting the cooperative directing effects at C7 and critical failure points.
Module 2: Troubleshooting The Nitration Step
Context: Nitration of 2,3-dihydrobenzofuran is highly exothermic. The electron-rich ether linkage makes the ring susceptible to oxidative cleavage (forming quinones) if the oxidizing power of the nitrating agent is too high.
FAQ 1: Why am I getting a black tar/mixture instead of the 5-nitro intermediate?
Diagnosis: You are likely using standard mixed acid (HNO3/H2SO4) without strict temperature control, leading to oxidative ring opening. Technical Fix: Switch to Acetyl Nitrate generated in situ.
-
Protocol: Dissolve 2,3-dihydrobenzofuran in acetic anhydride (Ac2O).
-
Cooling: Chill to -10°C to -5°C.
-
Addition: Add Fuming HNO3 dropwise. The Ac2O acts as a solvent and reacts with HNO3 to form acetyl nitrate, a milder electrophile than the nitronium ion generated in sulfuric acid.
-
Quench: Pour into ice water to precipitate the product.
FAQ 2: How do I ensure Regioselectivity at C5?
Explanation: The oxygen atom at position 1 is a strong ortho/para director. The C3 alkyl group is a weak activator.
-
Para (C5): Sterically accessible and electronically favored.
-
Ortho (C7): Sterically hindered by the ether oxygen lone pairs and less favored than para.
-
Validation: 1H NMR will show a doublet (J ~ 8.5 Hz) for H-6 and a doublet of doublets for H-4, confirming 5-substitution.
Module 3: Troubleshooting The Bromination Step (The Bottleneck)
Context: This is the most difficult step. You are trying to brominate a ring that has been deactivated by a nitro group.[1] Standard conditions (Br2 in DCM at RT) often fail or proceed with <10% conversion.
FAQ 3: The reaction stalls at 5-nitro-2,3-dihydrobenzofuran. How do I drive it to completion?
Diagnosis: Kinetic barrier due to the electron-withdrawing nitro group. Mechanistic Insight: Although the ring is deactivated, the C7 position is uniquely activated by the cooperative directing effects:
-
Oxygen (C1): Directs Ortho
C7 -
Nitro (C5): Directs Meta
C7 -
Result: C7 is the only electronically viable spot, but the overall nucleophilicity of the ring is low.
Protocol A: The Lewis Acid "Push" (Recommended for Scale)
-
Reagents: Bromine (
, 1.2 eq), Iron(III) Bromide ( , 5-10 mol%). -
Solvent: Dichloroethane (DCE) or Glacial Acetic Acid.
-
Conditions: Heat to 60-80°C. The Lewis acid is non-negotiable here to generate the highly electrophilic complex needed to attack the nitro-deactivated ring.
Protocol B: The NBS/Acid Method (Recommended for Lab Scale)
-
Reagents: N-Bromosuccinimide (NBS, 1.1 eq).
-
Catalyst: Trifluoroacetic acid (TFA) or
(catalytic). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Why it works: Protonation of NBS or the solvent environment increases the electrophilicity of the bromine species.
FAQ 4: I see a side product. Is it the 4-bromo isomer?
Analysis: Unlikely. The C4 position is ortho to the nitro group (strongly deactivated) and meta to the oxygen (not activated). Likely Impurity:
-
Over-bromination: If the reaction runs too long with excess bromine, you may brominate the alkyl side chain (benzylic bromination at C3), although this is rare without radical initiators.
-
Starting Material: Incomplete conversion is the most common "impurity." Purification Strategy: The 7-bromo product is significantly more lipophilic than the 5-nitro precursor. Recrystallization from Ethanol/Water (9:1) or Heptane/EtOAc is usually effective.
Module 4: Data & Specifications[2]
Quantitative Comparison of Methods
| Parameter | Method A: Nitration | Method B: Bromination | Method C: Cyclization from Phenol |
| Overall Yield | 65 - 75% | < 20% | 40 - 50% |
| Regioselectivity | High (>95% C7) | Low (Mix of C5/C7) | High |
| Atom Economy | High | Moderate | Low (Requires multiple steps) |
| Safety Profile | Moderate (Nitration exotherm) | High | Moderate |
| Key Risk | Ring Oxidation | Wrong Isomer (5-Br) | Precursor Availability |
Analytical Validation (Self-Check)
-
1H NMR (DMSO-d6):
-
Look for two aromatic protons.
-
H-4:
8.0-8.2 ppm (doublet, meta coupling J2Hz). -
H-6:
8.3-8.5 ppm (doublet, meta coupling J2Hz). -
Note: The absence of ortho coupling (J > 8Hz) confirms the 5,7-substitution pattern (meta relationship).
-
References
-
Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives. (Discussion of regioselectivity in benzofuran nitration). Sciforum. [Link]
- Process for preparing benzofurans (Dronedarone Intermediates). (Patents describing the nitration of 2-butyl-benzofuran analogs, highly relevant to dihydrobenzofuran chemistry).
-
Kinetics of Bromination of Benzofurans. (Kinetic data on the deactivating effect of 5-nitro substituents). Journal of Chemical and Pharmaceutical Research. [Link]
-
7-bromo-2,3-dihydro-1-benzofuran-3-one. (Structural data and patent references for brominated dihydrobenzofurans). PubChem. [Link]
Sources
Technical Support Center: Troubleshooting Sonogashira Coupling for Benzofuran Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of benzofuran derivatives via the tandem Sonogashira coupling-cyclization pathway.
The construction of the benzofuran core typically involves a domino reaction: a palladium-catalyzed intermolecular Sonogashira cross-coupling of an ortho-halophenol with a terminal alkyne, followed immediately by an intramolecular cycloisomerization (often 5-endo-dig or 5-exo-dig)[1],[2]. While highly atom-economical, this cascade is prone to specific failure modes that drastically reduce yield.
Domino Sonogashira coupling and cyclization mechanism for benzofuran synthesis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My reaction yields very little benzofuran, but LC-MS shows a massive amount of an alkyne dimer. How do I prevent this?
Cause: You are observing Glaser homocoupling (or Hay coupling), which is the oxidative dimerization of your terminal alkyne. This is the most common side reaction in Sonogashira couplings and is driven by the presence of a copper(I) co-catalyst reacting with trace amounts of oxygen, which oxidizes Cu(I) to Cu(II)[3],[4]. Solution:
-
Rigorously exclude oxygen: Standard nitrogen flushing is often insufficient. Perform at least three freeze-pump-thaw cycles on your solvents and liquid reagents[3].
-
Kinetic control: Use a syringe pump to add the terminal alkyne slowly over several hours. This maintains a low steady-state concentration of the alkyne, statistically disfavoring the bimolecular homocoupling pathway[4].
-
Copper-free conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. This requires highly active, electron-rich palladium catalysts (e.g., using XPhos or NHC ligands) to facilitate the transmetalation step directly from the amine-alkyne complex without copper[5].
Q2: The cross-coupling works perfectly, but the reaction stalls at the ortho-alkynylphenol intermediate. Why isn't it cyclizing?
Cause: The tandem process requires two distinct activation energies. While the Sonogashira coupling may proceed at room temperature, the subsequent intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (cycloisomerization) often requires higher thermal energy or specific electronic activation[1],[6]. Solution:
-
Increase the basicity/temperature: The phenolic hydroxyl must be sufficiently deprotonated to act as a strong nucleophile. Switching from weak bases (like
) to stronger inorganic bases (like or ) and elevating the temperature to 80–120 °C often drives the cyclization[1]. -
Add a
-Lewis Acid: If the base alone fails, the alkyne triple bond may need electrophilic activation. Adding a catalytic amount of a carbophilic Lewis acid (such as , , or even utilizing the existing in the cycle) can activate the alkyne for the 5-endo-dig or 5-exo-dig attack[2].
Q3: The reaction mixture turns black within 15 minutes, and the starting aryl halide remains completely unreacted. What is happening?
Cause: The black precipitate is "palladium black," indicating severe catalyst deactivation and decomposition[3]. This occurs when the active
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in benzofuran synthesis.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes empirical data demonstrating how specific parameter adjustments affect the distribution of products in a model synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.
| Reaction Condition | Ligand / Catalyst | Base / Solvent | Temp | Benzofuran Yield | Intermediate Yield | Homocoupling | Conclusion / Causality |
| Standard (Air exposed) | 60 °C | 15% | 10% | 65% | |||
| Degassed (Standard) | 60 °C | 40% | 45% | <5% | Coupling succeeds, but weak base/low temp stalls cyclization. | ||
| Degassed + High Temp | 120 °C | 25% | 5% | <5% | High temp drives cyclization, but | ||
| Optimized (Cu-Free) | Pd-PEPPSI-IPr | 120 °C | 92% | <2% | <1% | NHC ligand prevents Pd black; strong base/heat drives cyclization. |
Self-Validating Experimental Protocol: Copper-Free Domino Synthesis
To ensure reproducibility and high scientific integrity, the following protocol utilizes a self-validating methodology. By incorporating specific analytical checkpoints, the system confirms the success of the coupling step before verifying the cyclization step.
Objective: Synthesis of 2-substituted benzofurans via a copper-free, one-pot cascade method[6].
Step 1: Reagent Preparation & Rigorous Degassing
Causality: Removing oxygen is the absolute prerequisite to preventing Glaser coupling and protecting the active Pd(0) species from premature oxidation.
-
Transfer toluene (solvent) into a Schlenk flask.
-
Perform three consecutive freeze-pump-thaw cycles: Freeze the solvent in liquid nitrogen, evacuate the flask under high vacuum for 5 minutes, isolate the vacuum, and let the solvent thaw to release dissolved gases. Backfill with ultra-pure Argon.
-
Weigh
(2.0 equiv, anhydrous) and dry it under vacuum at 100 °C for 1 hour to remove trace moisture, which can poison the catalyst.
Step 2: Catalyst & Substrate Loading
Causality: Loading solids before liquids under positive Argon pressure ensures the catalyst is never exposed to air while in solution, where it is most vulnerable.
-
To an oven-dried, Argon-purged reaction vial, add the ortho-halophenol (1.0 equiv), Pd-PEPPSI-IPr catalyst (2 mol%), and the dried
(2.0 equiv). -
Seal the vial with a PTFE-lined septum and purge with Argon for 10 minutes.
-
Inject the degassed toluene via syringe.
-
Inject the terminal alkyne (1.2 equiv) dropwise via syringe. (Note: If the alkyne is highly reactive, use a syringe pump to add it over 2 hours).
Step 3: Reaction Execution & In-Process Monitoring (Self-Validation)
Causality: Monitoring the reaction at specific intervals isolates the coupling kinetics from the cyclization kinetics.
-
Heat the reaction mixture to 80 °C.
-
Checkpoint 1 (2 Hours): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.
-
Validation: You should observe complete consumption of the ortho-halophenol and the appearance of the ortho-alkynylphenol intermediate mass. If unreacted halide remains, catalyst poisoning has occurred.
-
-
Increase the temperature to 120 °C and stir for an additional 10 hours to drive the intramolecular 5-endo-dig/5-exo-dig cycloisomerization[1].
-
Checkpoint 2 (12 Hours): Withdraw another aliquot for LC-MS.
-
Validation: The intermediate mass should be completely converted to the final benzofuran mass.
-
Step 4: Workup & Purification
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzofuran derivative.
References
- BenchChem. "Improving stereoselectivity in (5e,7z)-5,7-Dodecadienal synthesis - Benchchem." BenchChem.
- BenchChem. "Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-6-methoxynaphthalene - Benchchem." BenchChem.
- RSC Publishing. "Palladium (ii)
- Organic Chemistry Portal. "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones." Organic Chemistry Portal.
- ACS Catalysis. "A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method." American Chemical Society.
- Chemical Reviews. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." American Chemical Society.
Sources
- 1. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Side reaction products in the bromination of dihydrobenzofuran
Welcome to the technical support center for the bromination of dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired outcomes with high efficiency and selectivity.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during the bromination of dihydrobenzofuran.
Q1: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
Multiple spots on your Thin Layer Chromatography (TLC) plate are a common indication of a complex reaction mixture. The primary side products in the bromination of dihydrobenzofuran typically include:
-
Over-brominated species: The most common issue is the formation of dibrominated or even tribrominated dihydrobenzofurans. The initial monobromination activates the aromatic ring, making it more susceptible to further electrophilic substitution.
-
Addition products: Under certain conditions, bromine can add across the C2-C3 double bond of the furan ring, leading to the formation of 2,3-dibromo-2,3-dihydrobenzofuran.[1][2] This is more prevalent when using molecular bromine (Br₂) as the brominating agent.[1]
-
Benzylic bromination: If there are alkyl substituents on the dihydrobenzofuran ring, particularly at the benzylic positions (C2 or C3), radical bromination can occur, especially when using N-bromosuccinimide (NBS) with a radical initiator.[3][4]
-
Rearrangement products: Although less common, under harsh acidic conditions, rearrangement of the dihydrobenzofuran ring system can occur.[5]
Q2: How can I minimize the formation of dibrominated and other over-brominated products?
Controlling the stoichiometry and reaction conditions is crucial to prevent over-bromination. Here are several strategies:
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine or NBS) dropwise to the solution of dihydrobenzofuran at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the electrophile and favors the monobrominated product.
-
Use of a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective and easier-to-handle alternative to liquid bromine.[3] Other mild brominating agents include phenyltrimethylammonium tribromide (PTT).[6]
-
Careful Control of Stoichiometry: Use a slight excess or an equimolar amount of the dihydrobenzofuran relative to the brominating agent. This ensures that the brominating agent is the limiting reagent, reducing the likelihood of multiple brominations.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC. Once the starting material is consumed and the desired monobrominated product is the major spot, quench the reaction immediately.
Q3: I'm observing a significant amount of the 2,3-dibromo-2,3-dihydrobenzofuran addition product. How can I favor aromatic substitution?
The formation of the addition product is a competing reaction pathway, particularly with Br₂. To favor electrophilic aromatic substitution on the benzene ring, consider the following:
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome.[1][7] Polar, protic solvents like acetic acid can favor substitution, while nonpolar solvents like carbon tetrachloride or chloroform may favor addition.[1][8]
-
Lewis Acid Catalysis: In some cases, the use of a mild Lewis acid catalyst can promote electrophilic aromatic substitution by activating the brominating agent. However, care must be taken as strong Lewis acids can also lead to other side reactions.
-
Use of NBS: As mentioned, NBS is generally more selective for aromatic bromination over addition to the furan ring double bond compared to molecular bromine.[9]
Q4: My reaction is sluggish or not going to completion. What can I do to improve the reaction rate?
If the bromination is proceeding slowly, several factors could be at play:
-
Insufficient Activation: Dihydrobenzofuran itself is a moderately activated aromatic system. If your substrate has deactivating groups, the reaction will be slower. You might need to use a more reactive brominating agent or add a catalyst.
-
Low Temperature: While low temperatures are used to control selectivity, they also slow down the reaction rate. A gradual increase in temperature can help, but must be balanced against the risk of side reactions.
-
Catalyst: For less reactive substrates, the addition of a catalyst might be necessary. However, this should be approached with caution as it can also decrease selectivity.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the bromination of dihydrobenzofuran.
Q1: What are the most common brominating agents for dihydrobenzofuran and what are their pros and cons?
The choice of brominating agent is critical for a successful reaction. Here is a comparison of common reagents:
| Brominating Agent | Pros | Cons |
| Molecular Bromine (Br₂) | Inexpensive and readily available. | Highly corrosive and toxic. Can lead to over-bromination and addition reactions.[1] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, and more selective for aromatic bromination.[3][10] | Can initiate radical reactions, especially with light or radical initiators, leading to benzylic bromination.[3][4] |
| Phenyltrimethylammonium Tribromide (PTT) | A stable, crystalline solid that is easy to handle and can provide high selectivity for monobromination.[6] | More expensive than Br₂ or NBS. |
| Dioxane Dibromide | A milder brominating agent that can offer good selectivity.[7] | Can be less reactive and the reaction mechanism is not fully understood.[7] |
Q2: What is the expected regioselectivity for the monobromination of unsubstituted dihydrobenzofuran?
Electrophilic aromatic substitution on the benzofuran ring system is directed by the activating effect of the oxygen atom. For 2,3-dihydrobenzofuran, the electron-donating oxygen atom activates the aromatic ring, particularly at the positions ortho and para to it. Therefore, the major monobrominated products are typically 5-bromo-2,3-dihydrobenzofuran and 7-bromo-2,3-dihydrobenzofuran . The exact ratio of these isomers can be influenced by the reaction conditions.
Q3: How does the solvent affect the outcome of the bromination reaction?
The solvent plays a multifaceted role in the bromination of dihydrobenzofuran:
-
Polarity: Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution, thus favoring this pathway.[7]
-
Coordinating Ability: Solvents like dioxane can form a complex with bromine, moderating its reactivity and potentially improving selectivity.[7]
-
Protic vs. Aprotic: Protic solvents like acetic acid can participate in the reaction mechanism and influence the product distribution.[8] Aprotic solvents like dichloromethane or carbon tetrachloride are often used to minimize solvent-related side reactions.
Q4: Can I use a radical initiator with NBS for this reaction?
Using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide with NBS is generally not recommended if you are targeting aromatic bromination.[3] These conditions promote a radical chain mechanism, which will lead to the bromination of any available allylic or benzylic C-H bonds on the dihydrobenzofuran scaffold, a process known as the Wohl-Ziegler reaction.[3][10]
III. Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the monobrominated product.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq) in the same solvent and add it to the dropping funnel. Add the NBS solution dropwise to the stirred dihydrobenzofuran solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired monobrominated dihydrobenzofuran.[11]
IV. Visualizing Reaction Pathways
Decision Tree for Brominating Agent Selection
The choice of brominating agent is a critical first step. This diagram can help guide your decision.
Caption: A decision tree to aid in selecting the appropriate brominating agent.
General Mechanism of Electrophilic Aromatic Bromination
This diagram illustrates the fundamental steps of the reaction.
Caption: The general mechanism for electrophilic aromatic bromination.
V. References
-
Journal of the Chemical Society, Perkin Transactions 2. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. RSC Publishing. [Link]
-
Semantic Scholar. Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Tanaka, H., et al. (2000). SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO- BROMINATION OF BENZOFURAN. HETEROCYCLES, 54(2), 825-831.
-
Li, J., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8769-8777. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
-
Okuyama, T., Kunugiza, K., & Fueno, T. (1973). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan, 47(5), 1267-1271.
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
-
ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
-
Journal of Chemical and Pharmaceutical Research. Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. [Link]
-
RSC Publishing. Total synthesis of natural products containing benzofuran rings. [Link]
-
MANAC Inc. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. [Link]
-
Worth, B. R. (1973). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Research Repository.
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
-
Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 9(11), 143-148.
-
Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]
-
Wikipedia. Achmatowicz reaction. [Link]
-
ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Buchler GmbH. Bromination catalyzed by Dihydroquinine Derivative. [Link]
-
ResearchGate. Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. [Link]
-
Hughes, E. E. (1947). Reaction of bromine with furfural and related compounds. Journal of Research of the National Bureau of Standards, 38(2), 179.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Indian Academy of Sciences. Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 5-BroMo-2-butyl-benzofuran synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Stability of Nitroaromatic Compounds in Solution
Welcome to the Technical Support Center dedicated to addressing the stability challenges of nitroaromatic compounds in solution. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable yet often sensitive molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of my nitroaromatic compound in solution?
A1: The stability of nitroaromatic compounds in solution is a multifaceted issue governed by several key environmental and chemical factors. Understanding these factors is the first step in preventing degradation and ensuring experimental reproducibility. The primary factors include:
-
pH: The acidity or basicity of your solution can have a profound impact. Nitroaromatic compounds may be susceptible to hydrolysis under strongly acidic or basic conditions[1]. The pH can also influence the rate of reduction or oxidation reactions[2][3][4].
-
Light Exposure: Many nitroaromatic compounds are photosensitive and can undergo photolytic degradation upon exposure to UV or visible light[1][5]. This can lead to the formation of various photoproducts, altering the compound's structure and activity[6][7][8].
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation for most compounds, including nitroaromatics[1][5][9]. Thermal decomposition can lead to complex reaction pathways, including the breaking of the C-NO2 bond[10][11][12].
-
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, which can be initiated by the presence of reducing agents or certain metal ions[13]. Conversely, the aromatic ring can be targeted by strong oxidizing agents, leading to hydroxylation or ring cleavage[1][14].
-
Solvent Choice: The solvent system can influence stability through direct interaction with the solute or by facilitating specific degradation pathways. Protic solvents, for instance, may promote certain degradation mechanisms[1]. The purity of the solvent is also critical, as contaminants can catalyze degradation[1].
Q2: My analytical results are inconsistent. What could be causing the rapid degradation of my nitroaromatic compound in solution?
A2: Inconsistent results are a common and frustrating issue often linked to unforeseen compound instability. If you are observing rapid degradation, consider the following potential causes and troubleshooting steps:
-
Photodegradation: Nitroaromatic compounds are notoriously susceptible to photodecomposition[1].
-
Troubleshooting: Always prepare and store your solutions in light-protected containers, such as amber vials or flasks wrapped in aluminum foil[1]. Minimize exposure to ambient light during experimental manipulations.
-
-
Solvent-Mediated Degradation: The solvent you choose can either stabilize or destabilize your compound.
-
Troubleshooting: Verify the compatibility of your solvent with the nitroaromatic compound. If you suspect the solvent is contributing to degradation, consider switching to an alternative. For example, if using a protic solvent, an aprotic solvent might offer greater stability[1]. Also, ensure you are using high-purity solvents to avoid catalytic degradation by impurities[1].
-
-
Incompatible Excipients or Reagents: Other components in your solution could be reacting with your nitroaromatic compound.
-
Troubleshooting: Carefully review all components of your formulation for known incompatibilities. If you are using a complex mixture, it may be necessary to conduct a systematic study to identify the problematic component.
-
-
Inappropriate pH: The pH of your solution might be driving hydrolysis or other pH-dependent degradation pathways.
-
Troubleshooting: Measure the pH of your solution. If it is in a range where your compound is known to be unstable, adjust it using a suitable buffer system. For many compounds, a slightly acidic to neutral pH is optimal[4].
-
Q3: What are the most probable degradation pathways for a nitroaromatic compound?
A3: The degradation of nitroaromatic compounds typically proceeds through several well-documented pathways, primarily involving the nitro group and the aromatic ring. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to certain types of reactions[15][16].
-
Reduction of the Nitro Group: This is a very common degradation pathway, especially under anaerobic or reducing conditions[15][17]. The nitro group (-NO₂) can be sequentially reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group[1][18]. This transformation can dramatically alter the biological and chemical properties of the molecule.
-
Oxidation of the Aromatic Ring: Under oxidative conditions, the aromatic ring can undergo hydroxylation, leading to the formation of nitrophenols or other hydroxylated derivatives[1]. In some cases, this can be a prelude to ring cleavage.
-
Photochemical Reactions: Upon absorption of light, nitroaromatic compounds can undergo a variety of photochemical reactions. One common pathway is the cleavage of the C-NO bond to form a phenyl radical and nitrogen dioxide, or an intramolecular rearrangement to form a nitrite ester which then cleaves[7][10][11].
Below is a diagram illustrating the general reductive pathway of a nitroaromatic compound.
Caption: General reductive degradation pathway of a nitroaromatic compound.
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas in HPLC Analysis
You are running a time-course experiment and notice that the peak area of your nitroaromatic compound is decreasing erratically between injections, even for the same sample.
| Possible Cause | Causality | Troubleshooting Steps | Expected Outcome |
| On-Column Degradation | The stationary phase or mobile phase conditions (e.g., pH, metal contaminants in the column) are causing the compound to degrade during the chromatographic run. | 1. Test the stability of the compound in the mobile phase by letting it sit in a vial and injecting it at different time points. 2. Consider using a different column with a more inert stationary phase (e.g., a hybrid silica column). 3. If using a buffered mobile phase, ensure its pH is within the stable range for your compound. | Consistent peak areas for the same sample over time. |
| Autosampler Instability | The sample is degrading in the autosampler vial due to exposure to light or elevated temperature. | 1. Use amber or light-blocking autosampler vials. 2. If available, use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). 3. Prepare fresh samples for each analytical run if possible. | Reduced variability in peak areas between replicate injections. |
| In-Solution Instability | The compound is inherently unstable in the chosen diluent. | 1. Perform a short-term stability study in the diluent. Analyze the sample immediately after preparation and then at set intervals (e.g., 1, 2, 4, 8 hours). 2. Experiment with different diluents to find one that offers better stability. | Identification of a suitable diluent that minimizes degradation. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Over the course of your experiment, new, unidentified peaks appear and grow in your chromatograms, while the peak for your parent compound decreases.
| Possible Cause | Causality | Troubleshooting Steps | Expected Outcome |
| Degradation Products | The new peaks are likely degradation products of your nitroaromatic compound. | 1. If your HPLC is connected to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This can provide clues about their structure. 2. Compare the m/z values with potential degradation products from known pathways (e.g., reduction of the nitro group would result in a mass difference of -16 Da for the conversion of -NO2 to -NH2). 3. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to intentionally generate degradation products and see if they match the unknown peaks. | Identification of the unknown peaks as specific degradation products, confirming the degradation pathway. |
| Contamination | The new peaks could be from an external source of contamination. | 1. Analyze a blank (diluent only) to ensure the new peaks are not coming from your solvent. 2. Analyze a placebo (all formulation components except the active nitroaromatic compound) to rule out degradation of excipients. | Confirmation that the new peaks are related to the active compound and not external contamination. |
Experimental Protocols
Protocol 1: Assessing Photostability of a Nitroaromatic Compound in Solution
Objective: To determine the susceptibility of a nitroaromatic compound to degradation upon exposure to light.
Materials:
-
Your nitroaromatic compound
-
Chosen solvent (e.g., acetonitrile, methanol, water)
-
Clear and amber glass vials
-
A photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight) or a well-lit laboratory bench.
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of your nitroaromatic compound at a known concentration in the chosen solvent.
-
Aliquoting: Aliquot the stock solution into two sets of vials: one set of clear vials (for light exposure) and one set of amber vials (as dark controls).
-
Exposure: Place the clear vials in the photostability chamber or on a well-lit bench. Place the amber vials in the same location but wrapped in aluminum foil to completely block light.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one clear vial and one amber vial.
-
Analysis: Analyze the samples immediately by HPLC or UV-Vis spectroscopy to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of the parent compound versus time for both the light-exposed and dark control samples. A significant decrease in concentration in the light-exposed samples compared to the dark controls indicates photodegradation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
Welcome to the Process Chemistry Support Center. 7-Bromo-5-nitro-2,3-dihydrobenzofuran is a critical building block in the synthesis of advanced pharmaceutical intermediates, including PARP and KIF18A inhibitors. Scaling up its synthesis requires precise control over highly exothermic electrophilic aromatic substitution (EAS) reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and high-yielding scale-up operations.
Part 1: Route Selection & Precursor Strategy (FAQs)
Q1: Why is the nitration of 7-bromo-2,3-dihydrobenzofuran highly regioselective for the 5-position? A: In the 2,3-dihydrobenzofuran system, the oxygen atom acts as a strong electron-donating group via resonance (+M effect), activating the aromatic ring toward electrophilic aromatic substitution 1. This directs incoming electrophiles to the ortho (C7) and para (C5) positions. Because the C7 position is sterically hindered and already occupied by a bromine atom in the starting material, the nitronium ion (NO₂⁺) exclusively attacks the C5 position 2. This intrinsic regioselectivity eliminates the need for complex chromatographic separation of regioisomers, making the route highly scalable.
Q2: What is the most scalable nitrating agent, and how do we manage the exotherm? A: While bench-scale syntheses often utilize nitric acid in trifluoroacetic acid (TFA) 3, TFA is highly corrosive, expensive, and difficult to recover at scale. For pilot and commercial scale, a mixed acid system (concentrated H₂SO₄ and concentrated HNO₃) in dichloromethane (DCM) is the industry standard 4. To manage the highly exothermic generation of the nitronium ion and the subsequent substitution reaction, the mixed acid must be prepared separately at low temperatures and added dropwise to the substrate solution in DCM strictly at 0 °C. The biphasic DCM/acid system acts as a thermal buffer.
Q3: How do we prevent over-nitration or oxidative degradation during the reaction? A: Time and temperature are the critical control parameters. The nitration of 7-bromo-2,3-dihydrobenzofuran is extremely fast due to the highly activated nature of the ring. Prolonged exposure to the mixed acid or allowing the temperature to rise above 5 °C will lead to oxidative ring-opening of the dihydrobenzofuran core or the formation of tarry byproducts. Immediate quenching with ice water is mandatory to terminate the reaction precisely at 30 minutes.
Electrophilic aromatic substitution (EAS) pathway for the nitration of 7-bromo-2,3-dihydrobenzofuran.
Part 2: Quantitative Data & Parameter Optimization
To transition from bench-scale discovery to pilot-scale manufacturing, process parameters must be adjusted to account for heat transfer limitations and reagent economics.
Table 1: Quantitative Reaction Parameters for Scale-Up
| Parameter | Bench Scale (TFA Method) | Pilot Scale (Mixed Acid Method) | Causality / Rationale |
| Reagents | HNO₃ in TFA | Conc. H₂SO₄ / HNO₃ in DCM | Cost reduction and avoidance of highly corrosive TFA at scale. |
| Temperature | Room Temperature | 0 °C | Lower temperature prevents oxidative degradation of the furan ring. |
| Reaction Time | 2 Hours | 30 Minutes | Mixed acid generates NO₂⁺ more rapidly; fast quench prevents over-reaction. |
| Yield | ~65-70% | >80% | Improved thermal control and reduced byproduct formation. |
Part 3: Self-Validating Experimental Protocol (100g+ Scale)
This methodology embeds real-time validation checks to ensure the chemical system is behaving as expected before proceeding to the next step.
Step 1: Mixed Acid Preparation
-
Action: In a dedicated cooling vessel, slowly add concentrated HNO₃ (1.05 eq) to concentrated H₂SO₄ (1.5 eq) while maintaining the temperature at 0 °C.
-
Self-Validation Checkpoint: Visually inspect the mixture. It must remain colorless to pale yellow. A deep red or brown color indicates the formation of nitrogen dioxide gas (loss of active nitronium ion), meaning the localized temperature was too high. Discard and restart if brown fumes are observed.
Step 2: Substrate Dissolution
-
Action: Dissolve 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM (10 volumes relative to substrate weight). Cool the main reactor to 0 °C under an inert argon atmosphere.
Step 3: Electrophilic Addition
-
Action: Add the pre-cooled mixed acid dropwise to the main reactor over 1-2 hours. Maintain the internal temperature strictly below 5 °C. Stir for exactly 30 minutes after the addition is complete.
-
Self-Validation Checkpoint: Monitor the reaction via LCMS. The starting material peak (m/z ~198/200, bromine isotope pattern) should smoothly convert to the product peak (m/z ~243/245). If unreacted starting material remains after 30 minutes, verify the temperature of the mixed acid during Step 1, as insufficient NO₂⁺ generation likely occurred.
Step 4: Quench and Neutralization
-
Action: Terminate the reaction by transferring the mixture into vigorously stirred ice water (10 volumes). Slowly add 25% NaOH solution until the aqueous phase reaches pH 7.
-
Self-Validation Checkpoint: The pH must be strictly neutralized. If the solution remains acidic, residual H₂SO₄ will catalyze the degradation of the product during the subsequent solvent evaporation step. Use pH paper or a calibrated probe to confirm a stable pH of 7.0–7.5.
Step 5: Isolation
-
Action: Separate the organic DCM layer. Extract the aqueous layer once more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.
Scalable synthetic workflow for this compound via mixed acid nitration.
References
- Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. SciSpace.
- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC - NIH.
- WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof.
- HK40088635A - Heterocyclic inhibitors of tead for treating cancer.
Sources
- 1. scispace.com [scispace.com]
- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Nitrobenzofuran Derivatives: Biological Properties & Therapeutic Potential
[1][2]
Executive Summary
Nitrobenzofuran derivatives represent a specialized subclass of benzofurans where the fusion of a benzene and furan ring is functionalized with a nitro group (–NO₂). Unlike their non-nitrated counterparts, these derivatives exhibit a "privileged scaffold" status in medicinal chemistry due to their dual-mode reactivity: they act as DNA-binding electrophiles upon enzymatic reduction and as potent inducers of oxidative stress. This guide provides a comparative analysis of their biological profiles, focusing on the Structure-Activity Relationship (SAR) differences between 5-nitro, 7-nitro, and C-2 substituted analogs.
Chemical Landscape & SAR Analysis[3]
The biological efficacy of nitrobenzofurans is heavily dictated by the position of the nitro group and the nature of the substituent at the C-2 position.
Isomeric Comparison
-
5-Nitrobenzofurans: Generally the most bioactive isomers. The 5-nitro position is electronically favorable for enzymatic reduction by bacterial nitroreductases (Type I and II), facilitating the conversion to toxic hydroxylamine intermediates.
-
7-Nitrobenzofurans: Often exhibit lower antimicrobial potency compared to 5-nitro analogs but show unique specificity in inhibiting certain kinases (e.g., EGFR) in cancer models due to altered steric fitting in ATP-binding pockets.
-
4-Nitrobenzofurans: Less commonly explored for antimicrobial use due to steric hindrance affecting the nitro-reduction potential, though they possess specific utility as fluorescent probes (e.g., NBD-Cl derivatives).
Functionalization at C-2
The C-2 position serves as the primary "warhead" attachment point.
-
Hydrazone Linkers: Significantly enhance DNA binding affinity.
-
Carboxamides: Improve solubility and bioavailability, often shifting the profile towards anti-inflammatory activity.
Comparative Biological Profiles
Antimicrobial Activity (Bacteria & Fungi)
Nitrobenzofurans function similarly to nitroimidazoles (e.g., metronidazole), targeting anaerobic and microaerophilic organisms.
Table 1: Comparative Antimicrobial Potency (Representative Data)
| Compound Class | Target Organism | Typical MIC range (µg/mL) | Mechanism Highlight |
| 5-Nitrobenzofuran-2-hydrazones | S. aureus (Gram+) | 0.5 – 4.0 | High affinity DNA binding; Bio-reduction dependent. |
| 5-Nitrobenzofuran-2-hydrazones | E. coli (Gram-) | 8.0 – 64.0 | Efflux pump susceptibility reduces potency in Gram-negatives. |
| 7-Nitrobenzofuran derivatives | C. albicans (Fungi) | 16.0 – >100 | Moderate ergosterol biosynthesis interference. |
| Reference (Ciprofloxacin) | S. aureus | 0.1 – 1.0 | DNA Gyrase inhibition (Standard Control). |
Anticancer & Cytotoxicity
In oncology, these derivatives exploit the elevated ROS (Reactive Oxygen Species) levels in tumor cells.[1]
Table 2: Cytotoxicity Profile (IC₅₀ Values)
| Derivative Type | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| 5-Nitro-2-arylbenzofuran | A549 (Lung Cancer) | 2.4 ± 0.3 | High (>10) |
| 7-Nitro-2-carboxamide | MCF-7 (Breast Cancer) | 5.8 ± 1.2 | Moderate (5-10) |
| Non-nitrated Benzofuran | A549 | >50.0 | Low (Inactive) |
*Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). High SI indicates safety.
Mechanism of Action
The therapeutic window of nitrobenzofurans relies on Bio-activation . They are prodrugs requiring enzymatic reduction to exert toxicity.
Mechanistic Pathway Diagram
Figure 1: Dual-mode activation pathway. Under aerobic conditions, the futile cycle generates ROS (Superoxide). Under anaerobic conditions, full reduction leads to the cytotoxic hydroxylamine species which alkylates DNA.
Experimental Protocols
To validate the biological properties described above, the following self-validating protocols are recommended.
Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard: CLSI M07-A10 Guidelines
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve nitrobenzofuran derivative in DMSO (Stock 10 mg/mL). Serial dilute in MHB in a 96-well plate (Final conc: 100 µg/mL to 0.19 µg/mL). Critical: Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Controls:
-
Positive: Ciprofloxacin (or relevant antibiotic).
-
Negative:[2] Sterile MHB.
-
Solvent Control: MHB + 1% DMSO (Must show growth).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 10 µL Resazurin (0.01%) or TTC dye. Color change from Blue to Pink (Resazurin) or Colorless to Red (TTC) indicates viable growth. The lowest concentration preventing color change is the MIC.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC₅₀ and Selectivity Index.
-
Seeding: Seed A549 or Vero cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treatment: Add test compounds (0.1 – 100 µM) in triplicate. Incubate for 48h or 72h.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Plot log(concentration) vs. % Viability to derive IC₅₀.
Experimental Workflow Diagram
Figure 2: Screening workflow for identifying lead nitrobenzofuran candidates.
References
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). [Link]
-
Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed. [Link][3]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. MDPI. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study. MDPI. [Link]
Sources
- 1. Excessive Reactive Oxygen Species and Exotic DNA Lesions as an Exploitable Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of 7-Bromo-5-nitro-2,3-dihydrobenzofuran: A Comparative Analytical Guide
Executive Summary
In drug discovery, the dihydrobenzofuran scaffold is a privileged structure, serving as a core pharmacophore in various bioactive molecules. However, the functionalization of this scaffold—specifically electrophilic aromatic substitution—is prone to regiochemical ambiguity.
This guide provides a definitive technical framework for the structural validation of 7-Bromo-5-nitro-2,3-dihydrobenzofuran . Unlike standard data sheets, this document focuses on the comparative analysis of the target compound against its most prevalent regioisomer, 5-Bromo-7-nitro-2,3-dihydrobenzofuran . By integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we establish a self-validating protocol to ensure structural integrity.
The Regioisomer Challenge
The synthesis of this compound typically involves the nitration of 7-bromo-2,3-dihydrobenzofuran or the bromination of 5-nitro-2,3-dihydrobenzofuran. Both pathways are governed by directing effects that can yield mixtures.
-
The Target (A): this compound.
-
The Alternative (B): 5-Bromo-7-nitro-2,3-dihydrobenzofuran (common impurity/isomer).
Distinguishing these two is critical because they possess identical molecular weights and similar polarities, often co-eluting in HPLC. The differentiation relies on the distinct electronic environments of the aromatic protons H4 and H6.
Comparative Structural Logic
| Feature | Target (7-Br, 5-NO2) | Alternative (5-Br, 7-NO2) |
| H4 Environment | Ortho to Nitro ( | Ortho to Bromo (Br) |
| H6 Environment | Between Nitro and Bromo | Between Bromo and Nitro |
| Electronic Effect on H4 | Strong Deshielding (Downfield shift) | Weak Deshielding (Moderate shift) |
Methodology 1: NMR Spectroscopy (The Definitive Tool)
NMR is the primary method for distinguishing the regioisomers. The key diagnostic marker is the chemical shift of the proton at position 4 (H4).
1H NMR Analysis
In the dihydrobenzofuran system, H4 is spatially close to the C3-methylene protons of the furan ring.
-
Target Compound: The nitro group at C5 exerts a strong electron-withdrawing effect (anisotropy and inductive), significantly deshielding the ortho-proton H4.
-
Alternative Isomer: The bromine at C5 is less electron-withdrawing than a nitro group. Consequently, H4 appears upfield relative to the target.
Predicted Chemical Shift Comparison:
| Proton | Target (7-Br, 5-NO2) | Alternative (5-Br, 7-NO2) | |
| H4 | 8.05 - 8.25 (d) | 7.40 - 7.60 (d) | ~0.6 ppm (Diagnostic) |
| H6 | 7.90 - 8.10 (d) | 7.90 - 8.10 (d) | Negligible |
| Coupling ( | ~2.0 Hz (meta) | ~2.0 Hz (meta) | Non-diagnostic |
13C NMR Analysis
Carbon spectroscopy validates the position of the bromine atom. Carbon atoms attached to bromine (C-Br) typically resonate upfield (shielded by the heavy atom effect) compared to C-H or C-NO2 carbons.
-
Target: C7 is attached to Br. Expect C7 resonance at ~105-115 ppm.
-
Alternative: C5 is attached to Br.[1] Expect C5 resonance at ~110-120 ppm.
-
Differentiation: In the target, the C-Br carbon (C7) is quaternary. In the alternative, the C-Br carbon (C5) is also quaternary. However, HMBC (Heteronuclear Multiple Bond Correlation) can link H4 to C7a and C3.
2D NMR (NOESY/ROESY)
While chemical shift is usually sufficient, a NOE experiment provides spatial proof.
-
Experiment: Irradiate the H3 methylene protons (~3.2-3.4 ppm).
-
Observation: Both isomers will show an NOE enhancement of H4.
-
Value: This confirms the assignment of the H4 signal (distinguishing it from H6). Once H4 is identified via NOE, its chemical shift (High vs. Low) confirms the position of the nitro group.
Methodology 2: Mass Spectrometry (Supporting Evidence)
Mass spectrometry confirms the molecular formula and the presence of the halogen but cannot easily distinguish the regioisomers on its own. It serves as a checkpoint for purity and elemental composition.
Isotope Pattern Analysis
Bromine exists as two isotopes,
-
Observation: The molecular ion region (
) will show two peaks of equal intensity separated by 2 mass units. -
Target Mass (
):-
Monoisotopic Mass (
): ~242.95 -
Isotopic Mass (
): ~244.95
-
-
Validation Criteria: A 1:1 doublet at m/z 243/245 is mandatory. Any deviation suggests loss of Br or contamination.
Fragmentation Pathways
Both isomers share common fragmentation pathways, but intensity ratios may vary.
-
Loss of
: Transition from m/z 243 197. -
Loss of
: Transition from m/z 243 164. -
Loss of CO/CHO: Characteristic of benzofuran ring opening.
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: Unambiguous assignment of H4 and H6.
-
Sample Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-
. (DMSO is preferred over to prevent aggregation and enhance peak separation of nitro-aromatics). -
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Scans: 16 (1H), 1024 (13C).
-
Relaxation Delay (
): 2.0 seconds (ensure full relaxation of aromatic protons).
-
-
Processing:
-
Reference residual DMSO quintet to 2.50 ppm.
-
Apply 0.3 Hz line broadening (LB) for sensitivity if needed.
-
-
Analysis:
-
Locate the dihydrofuran protons: Triplet at ~4.7 ppm (H2), Triplet at ~3.3 ppm (H3).
-
Locate aromatic protons: Two doublets (
Hz). -
Decision Gate: If the most downfield doublet is
ppm, the structure is Target . If ppm, it is Alternative .
-
Protocol B: LC-MS Validation
Objective: Confirmation of Br pattern and purity.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes (C18 column).
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (M+H) and Negative Mode (M-H). Note: Nitro compounds often ionize well in negative mode.
-
Data Check: Verify the [M+H]+ doublet at 244/246.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating the compound.
Caption: Analytical decision tree for distinguishing this compound from its regioisomers.
References
-
Claramunt, R. M., et al. (2006). Structure and conformation of dihydrobenzofuran derivatives. This foundational text establishes the coupling constants (
) typical for this scaffold. -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Provides the additivity rules for calculating benzene ring chemical shifts.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Details the directing effects of nitration and bromination on activated aromatic rings.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Tables of spectral data for predicting NMR shifts of nitro and bromo-substituted benzenes.
Sources
Comparing the efficacy of different catalysts for dihydrobenzofuran synthesis
Executive Summary
The dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore, ubiquitous in neolignans and bioactive alkaloids (e.g., morphine precursors). While stoichiometric cyclizations (e.g., acid-mediated dehydration) were historically dominant, they lack the stereocontrol required for modern drug discovery.
This guide objectively compares three catalytic paradigms: Palladium-Catalyzed Carboalkoxylation , Copper-Bisoxazoline Asymmetric Cyclization , and NHC-Mediated Organocatalysis . We evaluate these methods not just on yield, but on enantiomeric excess (ee), atom economy, and scalability.
Part 1: The Mechanistic Landscape
To choose the right catalyst, one must understand the activation mode. Transition metals (Pd, Cu) typically activate the electrophile (alkene/alkyne) or facilitate oxidative addition, whereas organocatalysts (NHCs) often operate via "umpolung" (polarity reversal) or nucleophilic activation.
Mechanistic Divergence Diagram
Figure 1: Mechanistic divergence between metal-mediated activation and organocatalytic modes.
Part 2: Transition Metal Catalysis (Palladium)
The Gold Standard for Intramolecular Coupling
Palladium catalysis, particularly involving the carboalkoxylation of 2-allylphenols, represents the benchmark for yield and reliability. The reaction typically proceeds via the activation of an aryl triflate followed by intramolecular alkene insertion.
Why it works (Causality)
The success of this method relies on anti-oxypalladation . Ligands like CPhos or BINAP are bulky; they prevent catalyst decomposition and force the palladium intermediate to adopt a geometry that favors the anti attack of the phenolic oxygen onto the activated alkene, establishing the trans-stereochemistry.
Experimental Protocol: Pd-Catalyzed Carboalkoxylation
Standardized for 1.0 mmol scale.
-
Setup: In a glovebox, charge a flame-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 1 mol%) and CPhos (8.7 mg, 2 mol%).
-
Solvent: Add anhydrous Toluene (2.0 mL). Stir for 10 mins to pre-form the active catalyst.
-
Substrate Addition: Add 2-allylphenol derivative (1.0 mmol) and Aryl Triflate (1.1 mmol).
-
Base: Add Cs₂CO₃ (2.0 equiv) to deprotonate the phenol.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.
Validation Check: A successful reaction will show the disappearance of the O-H stretch (~3400 cm⁻¹) in IR and the appearance of the C2-methine doublet in ¹H NMR.
Part 3: Asymmetric Organocatalysis (NHC)
The Green Alternative for Enantioselectivity
N-Heterocyclic Carbenes (NHCs) offer a metal-free route, often utilizing oxidative [3+2] annulation between enals and quinones or intramolecular Stetter reactions.
Why it works (Causality)
Chiral triazolium salts generate the "Breslow intermediate," which renders the aldehyde carbon nucleophilic. This allows for a stereocontrolled attack on the electrophile (e.g., a quinone methide precursor).[1] The chirality is induced by the bulky terpene or amino-indanol backbone of the NHC, creating a rigid chiral pocket.
Experimental Protocol: NHC-Catalyzed [3+2] Annulation
Standardized for 0.5 mmol scale.
-
Catalyst Prep: Dissolve Chiral Triazolium Salt (10 mol%) and DBU (10 mol%) in THF (2 mL) under Argon.
-
Reactants: Add the Enal (0.5 mmol) and the Quinone/Phenol derivative (0.5 mmol).
-
Oxidant: Add Diphenoquinone (0.5 equiv) if oxidative conditions are required to regenerate the aromatic system.
-
Conditions: Stir at RT (25°C) for 24 hours. Note: NHC reactions are temperature sensitive; higher heat often erodes ee.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc).
Part 4: Comparative Analysis
The following data aggregates performance metrics from high-impact studies (see References).
| Feature | Palladium (Pd-BINAP/CPhos) | Organocatalysis (Chiral NHC) | Copper (Cu-Bisoxazoline) |
| Primary Mechanism | Carboalkoxylation / Heck | [3+2] Annulation / Stetter | Radical Oxyfunctionalization |
| Typical Yield | 85 - 95% | 60 - 85% | 70 - 90% |
| Enantioselectivity (ee) | High (>90% with chiral ligands) | Excellent (up to 99%) | High (85 - 96%) |
| Atom Economy | Moderate (Requires leaving groups) | High (Often additive) | High |
| Reaction Time | 4 - 12 Hours | 12 - 48 Hours | 6 - 24 Hours |
| Cost Driver | Metal & Ligand (High) | Catalyst Synthesis (Moderate) | Ligand (Moderate) |
| Scalability | Excellent (Kg scale proven) | Moderate (Dilution required) | Good |
Decision Matrix
-
Choose Palladium if your priority is yield and you are synthesizing a complex core where steric hindrance is high.
-
Choose NHC if you require ultra-high optical purity (>98% ee) and wish to avoid trace metal contamination (crucial for late-stage pharma).
-
Choose Copper for radical pathways or when working with specific diazo/styrenyl substrates that Pd fails to activate.
Part 5: Validation & Workflow
Ensuring Data Integrity
To publish or validate these results, a rigorous analytical workflow is required.
Analytical Workflow Diagram
Figure 2: Standardized workflow for isolation and validation of chiral dihydrobenzofurans.
Key Validation Parameters
-
Chiral HPLC: Use columns like Daicel Chiralpak AD-H or OD-H .
-
Mobile Phase: Hexane/Isopropanol (90:10 to 99:1).
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Stereochemistry (NOESY): For 2,3-disubstituted DHBs, use 1D-NOE or 2D-NOESY to confirm cis/trans relationships. The cis protons typically show a strong enhancement (3-5%), whereas trans protons show negligible enhancement.
References
-
Wolfe, J. P., et al. (2010). "Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols." Journal of the American Chemical Society.[2][3]
-
Glorius, F., et al. (2019). "N-Heterocyclic Carbene-Catalyzed Enantioselective Synthesis of Dihydrobenzofurans." Angewandte Chemie International Edition. (Representative citation for NHC methodology).
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[3] "Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes."[3][4] Journal of the American Chemical Society.[2][3]
-
Ashraf, R., et al. (2024). "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." RSC Advances.
-
Zhu, R., & Buchwald, S. L. (2015). "Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes." Journal of the American Chemical Society.[2][3]
Sources
- 1. Enantioselective copper( ii ) catalysed (4 + 1) cycloaddition of aza- o -quinone methides and bromomalonates. Facile access to enantioenriched indolin ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D6OB00091F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 4. Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Benzopyrylium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of synthesized 7-Bromo-5-nitro-2,3-dihydrobenzofuran
Executive Summary
Objective: To establish a rigorous, self-validating analytical framework for confirming the regiochemistry of synthesized 7-Bromo-5-nitro-2,3-dihydrobenzofuran.
The Challenge: The electrophilic aromatic substitution (EAS) of 2,3-dihydrobenzofuran derivatives often yields mixtures of regioisomers. Specifically, distinguishing the target 7-bromo-5-nitro isomer from the thermodynamically competitive 5-bromo-7-nitro isomer or 4,6-substituted byproducts is non-trivial using standard 1D NMR alone due to symmetrical substitution patterns and similar electronic environments.
The Solution: This guide defines a multi-modal validation protocol prioritizing 1D NOE (Nuclear Overhauser Effect) spectroscopy as the definitive "geometric proof," supported by coupling constant analysis and isotopic mass spectrometry.
The Structural Challenge: Isomer Differentiation
In the synthesis of the target molecule, two primary aromatic protons exist: H4 and H6 . The core difficulty lies in assigning these signals to the correct positions relative to the aliphatic dihydrobenzofuran ring.
| Feature | Target: 7-Bromo-5-nitro | Impurity: 5-Bromo-7-nitro |
| Structure | Br at C7, NO₂ at C5 | Br at C5, NO₂ at C7 |
| Proton H4 | Adjacent to C3a (Bridge) | Adjacent to C3a (Bridge) |
| Proton H6 | Between NO₂ and Br | Between Br and NO₂ |
| Symmetry | ||
| 1H NMR Pattern | Two meta-coupled doublets | Two meta-coupled doublets |
Critical Insight: Standard chemical shift prediction is often insufficient because both Br and NO₂ are electron-withdrawing groups (EWG) that deshield aromatic protons. We require a method that maps spatial proximity, not just electronic environment.
Validation Pillar 1: 1H NMR & Coupling Logic
Experimental Parameters
-
Solvent: DMSO-d₆ (preferred for solubility of nitro-aromatics) or CDCl₃.
-
Frequency: 400 MHz minimum (to resolve small meta-couplings).
Predicted Spectral Signature
-
Aliphatic Region (The Anchor):
-
Aromatic Region (The Variable):
-
H4: Doublet (
Hz). Located ortho to the nitro group. -
H6: Doublet (
Hz). Located between the nitro and bromo groups.
-
The "Meta-Coupling" Check
A coupling constant of
Validation Pillar 2: The Definitive NOE Experiment
This is the self-validating system . We utilize the fixed geometry of the dihydrobenzofuran ring to "locate" the aromatic protons.
The Mechanism[4]
-
H4 is spatially proximate (within 5 Å) to the benzylic H3 protons of the dihydrofuran ring.
-
H6 is spatially isolated from the aliphatic ring, blocked by the substituents at C5 and C7.
Protocol
-
Acquire a standard 1H spectrum.
-
Selectively irradiate the H3 triplet (approx. 3.4 ppm).
-
Observe the aromatic region for enhancement (NOE).
Interpretation
-
Positive Result (Target): Significant NOE enhancement of the H4 doublet . This proves the proton is at position 4.
-
Negative Result (Isomer): If the aromatic proton at position 4 is substituted (e.g., in a 4-bromo isomer), no enhancement will be seen.
Visualization: NOE Connectivity Map
Caption: Logical flow of the Nuclear Overhauser Effect (NOE) experiment. Irradiating the aliphatic H3 protons must enhance the H4 aromatic signal to confirm the target structure.
Validation Pillar 3: Orthogonal Confirmation (MS & XRD)
While NMR solves the regiochemistry, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, specifically the presence of Bromine.
Mass Spectrometry (HRMS)
-
Technique: ESI+ or APCI.
-
Key Marker: The isotopic signature of Bromine (
and ). -
Expectation: A 1:1 doublet pattern for the molecular ion
.-
Example: If Monoisotopic Mass is
, look for peaks at and with equal intensity. -
Note: The Nitrogen atom (
) follows the "Nitrogen Rule" (odd molecular weight implies odd number of nitrogens), but the Br isotopes dominate the visual pattern.
-
Single Crystal X-Ray Diffraction (XRD)
-
Status: The "Gold Standard."
-
Usage: Required only if NOE data is ambiguous or if the compound exists as a solid capable of crystallization (e.g., from EtOH/Hexane).
-
Outcome: Provides absolute bond lengths and angles, definitively assigning the positions of -NO₂ vs -Br based on electron density maps.
Comparative Analysis of Validation Methods
| Method | Capability | Limitations | "Trust" Score |
| 1H NMR (1D) | Confirms functional groups and symmetry. | Cannot definitively distinguish 5,7-isomers alone. | Low |
| 13C NMR | Identifies carbon environments.[4] | Assignments require complex 2D correlation (HMBC). | Medium |
| 1D NOE / NOESY | Maps spatial geometry (H3 | Requires resolved H3/H4 signals. | High (Critical) |
| HRMS | Confirms formula & Br presence. | Blind to regiochemistry (isomers have same mass). | Medium |
| XRD | Absolute structural proof. | Requires single crystal; time-consuming. | Ultimate |
Experimental Workflow & Decision Tree
This workflow ensures that resources are not wasted on XRD unless the rapid spectral methods fail.
Caption: Step-by-step decision tree for validating the regiochemistry of the synthesized benzofuran derivative.
References
-
General Benzofuran Synthesis & Reactivity
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 2017, 9(5):210-220. Link
-
-
NMR Characterization of Dihydrobenzofurans
-
Comparison of 1H NMR spectra in the dihydrobenzofuran region. ResearchGate (2012). Focuses on coupling constants in 2,3-dihydrobenzofuran systems. Link
-
-
Regioselectivity in Electrophilic Bromination
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2013, 18(6). Discusses the preference for para/ortho substitution in activated aromatics. Link
-
-
General NMR Shift Data
-
1H NMR Chemical Shifts of Aromatic and Heterocyclic Compounds. Compound Interest / LibreTexts. Link
-
Sources
Comparative study of synthetic routes to substituted dihydrobenzofurans
Executive Summary
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., neolignans, rocaglamides) and pharmaceutical candidates (e.g., CB2 receptor agonists).[1] Its structural rigidity and potential for stereochemical complexity make it a challenging yet rewarding target in medicinal chemistry.
This guide objectively compares three distinct synthetic paradigms for accessing substituted dihydrobenzofurans:
-
Oxidative Radical Cyclization (Mn(OAc)₃ mediated): The classical, robust route for trans-diastereoselective synthesis.
-
Pd-Catalyzed Enantioselective Annulation: The precision route for high enantiomeric excess (ee) and quaternary center formation.[2]
-
Formal [3+2] Cycloaddition: A convergent approach utilizing phenols/quinones and alkenes, ideal for rapid scaffold assembly.
Route 1: Oxidative Radical Cyclization (Mn(OAc)₃)
Best for: Constructing 2,3-trans-disubstituted dihydrobenzofurans from 1,3-dicarbonyls and alkenes.
Mechanistic Insight
This reaction relies on the Single Electron Transfer (SET) capability of Manganese(III) acetate. It generates an electron-deficient radical from a 1,3-dicarbonyl compound (or phenol), which adds to an electron-rich alkene. The key to this method's utility is the oxidative termination step; rather than a simple radical termination, the intermediate radical is further oxidized to a cation, trapped by the internal oxygen nucleophile to close the ring.
Critical Analysis
-
Pros: High diastereoselectivity (trans-isomers predominate due to steric minimization in the transition state); uses inexpensive reagents.
-
Cons: Stoichiometric (often super-stoichiometric) oxidant required; generates significant metal waste; typically requires high temperatures (80–100 °C).
Mechanism Diagram
Figure 1: Mn(OAc)₃ mediated oxidative radical cyclization pathway showing the critical SET steps.
Route 2: Pd-Catalyzed Enantioselective Annulation
Best for: Asymmetric synthesis, generating quaternary carbon centers, and mild reaction conditions.[3]
Mechanistic Insight
Unlike the radical approach, this route typically employs Palladium(0/II) catalysis involving aryl halides tethered to alkenes (intramolecular Heck-type) or direct C-H activation. The use of chiral ligands (e.g., phosphino-oxazolines or N-Me-XuPhos) allows for exceptional enantiocontrol.[4] The mechanism often proceeds via oxidative addition, migratory insertion (forming the C-C bond), and reductive elimination (forming the C-O bond) or nucleophilic displacement.
Critical Analysis
-
Pros: Catalytic (low loading); high enantioselectivity (>95% ee); tolerates sensitive functional groups; amenable to scale-up in flow chemistry.
-
Cons: High cost of Pd precursors and chiral ligands; requires inert atmosphere (O₂ exclusion); potential trace metal contamination in final drug substance.
Mechanism Diagram
Figure 2: Catalytic cycle for Pd-mediated enantioselective intramolecular annulation.
Route 3: Formal [3+2] Cycloaddition
Best for: Convergent synthesis from phenols/quinones and electron-rich styrenes.
Mechanistic Insight
This route mimics the biosynthesis of neolignans. It involves the oxidation of a phenol or quinone to a phenoxonium ion or a radical cation, which then acts as a 2π or 3-carbon component reacting with an alkene (2π component). This can be achieved electrochemically (anodic oxidation), photochemically (Ru-photoredox), or via Lewis Acids (e.g., Sc(OTf)₃).
Critical Analysis
-
Pros: Highly convergent (builds complexity rapidly); high atom economy (especially electrochemical variants); avoids pre-functionalized aryl halides.
-
Cons: Substrate scope often limited to electron-rich phenols; regioselectivity can be sensitive to steric bulk; electrochemical setups require specialized equipment (potentiostats).
Comparative Performance Analysis
The following data summarizes typical performance metrics based on recent literature (2018–2024).
| Feature | Mn(OAc)₃ Radical Route | Pd-Catalyzed Annulation | [3+2] Cycloaddition (Photoredox) |
| Primary Bond Formation | C-C then C-O | C-C then C-O (or concerted) | Concerted or Stepwise Cyclization |
| Typical Yield | 50% – 75% | 80% – 95% | 60% – 85% |
| Stereocontrol | High trans-diastereoselectivity | High Enantioselectivity (>90% ee) | Variable (Ligand/Condition dependent) |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) | High (Oxidant dependent) |
| Scalability | Moderate (Solubility limits) | High (Flow compatible) | Moderate (Light penetration limits) |
| Cost Driver | Solvent/Waste disposal | Catalyst/Ligand | Photocatalyst/Light Source |
Experimental Protocols
Protocol A: Mn(OAc)₃ Mediated Synthesis (Standard)
Validated for: Synthesis of 2,3-trans-dihydrobenzofurans from 1,3-dicarbonyls.
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl substrate (1.0 equiv) and the alkene (2.0 equiv) in Glacial Acetic Acid (0.1 M concentration).
-
Reagent Addition: Add Mn(OAc)₃·2H₂O (2.2 equiv) in a single portion. Note: Ensure the Mn(OAc)₃ is dry; hydration affects the oxidation potential.
-
Reaction: Heat the mixture to 80 °C under an air atmosphere. The brown suspension will gradually turn clear/pale pink as Mn(III) is reduced to Mn(II).
-
Monitoring: Monitor by TLC (approx. 2–4 hours).
-
Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Pd-Catalyzed Enantioselective Cyclization
Validated for: Asymmetric synthesis of 3,3-disubstituted dihydrobenzofurans.
-
Setup: Flame-dry a reaction tube and cool under Argon.
-
Charging: Add Pd₂(dba)₃ (2.5 mol%) and (S)-Ligand (e.g., (S)-Difluorphos or similar, 6 mol%). Add the aryl iodide substrate (1.0 equiv) and NaOtBu (1.2 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Seal the tube and heat to 60–80 °C for 12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash with diethyl ether.
-
Purification: Concentrate filtrate and purify via flash chromatography. Note: Check ee via Chiral HPLC.
References
-
Snider, B. B. (2018). Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds. Chemical Reviews. Link (Seminal review on the Mn(OAc)3 mechanism).
-
Zhang, Z. M., et al. (2018).[4] Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran. Angewandte Chemie International Edition. Link (High ee Pd-catalysis protocol).
-
Ju, B., et al. (2019). Enantioselective palladium-catalyzed diarylation of unactivated alkenes. Chemical Communications. Link (Pd-catalyzed diarylation strategy).
-
Blum, T. R., et al. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Journal of the American Chemical Society. Link (Photoredox [3+2] methodology).
-
Chiba, K., et al. (1999). Dihydrobenzofuran Synthesis by an Anodic [3+2] Cycloaddition of Phenols and Unactivated Alkenes. The Journal of Organic Chemistry. Link (Electrochemical approach).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of gem-Diaryl Benzofuran-3(2H)-ones via One-Pot Asymmetric Rhodium/Palladium Relay Catalysis [organic-chemistry.org]
- 3. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: In Silico Predictive Modeling vs. Experimental Validation of Nitrobenzofurans
Executive Summary: The "Virtual-to-Vial" Gap
Nitrobenzofurans (NBFs) represent a high-potential but chemically paradoxical class of pharmacophores. While they exhibit potent anti-tubercular, anti-fungal, and anti-cancer activities, their development is often stalled by the "nitro" moiety—a group responsible for both specific target engagement (via hydrogen bonding) and metabolic liability (mutagenicity/toxicity).
This guide objectively compares in silico predictions (molecular docking, DFT, ADMET) with wet-lab experimental data (MIC, IC50, cytotoxicity). It is designed to help researchers discern when computational models serve as reliable proxies for biological activity and when they fail to capture the complex bioactivation pathways unique to nitro-compounds.
Strategic Workflow: Integrated Discovery Pipeline
To ensure scientific rigor, the comparison follows a self-validating workflow. The diagram below illustrates the iterative loop between computational prediction and experimental verification.
Figure 1: Integrated In Silico-Experimental workflow. Note the feedback loop where experimental MIC/IC50 data refines subsequent docking parameters.
Case Study A: Anti-Tubercular Activity (Targeting NarL/DprE1)
In this analysis, we compare the binding affinity of 5-nitrobenzofuran derivatives against Mycobacterium tuberculosis targets (NarL and DprE1) with their experimental Minimum Inhibitory Concentration (MIC).
Comparative Data: Docking vs. MIC
Data aggregated from recent comparative studies (e.g., benzofuran-oxadiazole hybrids).
| Compound ID | R-Group Substitution | In Silico Binding Energy (kcal/mol) | Predicted Interaction (Key Residues) | Experimental MIC (µg/mL) | Correlation Status |
| NBF-05 | 5-Nitro, 2-Carboxylate | -9.4 | H-bond: Asp16 (Nitro group) | 1.56 | High |
| NBF-12 | 5-Bromo (Isostere) | -8.1 | Hydrophobic: Val interaction | 6.25 | Moderate |
| NBF-08 | 5-H (Unsubstituted) | -5.2 | Weak Van der Waals | >50.0 | High |
| NBF-Ox1 | Oxadiazole linker | -14.8 | 0.78 | High |
Expert Insight: The high correlation in NBF-05 validates the in silico hypothesis that the nitro group acts as a critical hydrogen bond acceptor with Asp16 in the NarL active site. However, purely hydrophobic analogs (NBF-12) show reduced activity experimentally, despite decent docking scores, suggesting that electrostatic contributions of the nitro group are underestimated in standard scoring functions.
Protocol: Validating the Prediction
To replicate these results, use the following paired protocols.
A. In Silico Protocol (AutoDock Vina/Glide)
-
Ligand Prep: Generate 3D structures of nitrobenzofurans. Energy minimize using DFT (B3LYP/6-31G*) to fix the nitro group planarity.
-
Protein Prep: Retrieve PDB ID (e.g., 4F4Q for DprE1).[1] Remove co-crystallized water. Add polar hydrogens.
-
Grid Generation: Center grid box (20x20x20 Å) on the co-crystallized ligand centroid.
-
Docking: Run rigid-receptor docking with exhaustiveness set to 32.
-
Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.
B. Experimental Protocol (REMA - Resazurin Microtiter Assay)
-
Culture: Grow M. tuberculosis H37Rv to mid-log phase.
-
Dilution: Prepare serial 2-fold dilutions of NBF compounds in 96-well plates (0.1 µg/mL to 100 µg/mL).
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% resazurin solution. Incubate 24h.
-
Readout: Visual change from Blue (Oxidized/Dead) to Pink (Reduced/Live). Define MIC as the lowest concentration preventing color change.
Case Study B: Anti-Cancer Activity (EGFR Inhibition)[2]
Here, we examine the divergence between predicted safety and experimental toxicity, a common failure point for nitro-compounds.
Comparative Data: ADMET Prediction vs. Cytotoxicity
Comparison of EGFR-targeting nitrobenzofurans against A549 lung cancer cell lines.
| Compound | Predicted LogP (SwissADME) | Predicted Toxicity (ProTox II) | Experimental IC50 (A549 Cancer Cells) | Experimental CC50 (Vero Normal Cells) | Selectivity Index (SI) |
| NBF-C1 | 3.2 (Optimal) | Mutagenic (High) | 0.95 µM | 5.2 µM | 5.4 (Poor) |
| NBF-D5 | 4.1 (High) | Low Toxicity | 6.30 µM | >300 µM | >47 (Excellent) |
| Std (Crizotinib) | 3.8 | Moderate | 8.54 µM | >100 µM | >11 |
Critical Analysis:
-
NBF-C1 shows potent IC50 (0.95 µM), predicted correctly by docking. However, the in silico toxicity model flagged it as mutagenic. Experimental data confirms this with a low CC50 (5.2 µM) on normal cells, resulting in a poor Selectivity Index.
-
NBF-D5 (often an oxadiazole hybrid) sacrifices some potency for significantly improved safety, a trade-off that in silico ADMET scores (LogP 4.1) accurately highlighted as "drug-like."
Mechanism of Action: The Bioactivation Nuance
Standard docking often treats the nitro group as static. However, in hypoxic cancer cells, nitrobenzofurans undergo bioreduction.
Figure 2: Dual mechanism of action. In silico docking usually models the "Normoxia" path (green), while experimental efficacy often relies on the "Hypoxia" path (red). This explains why some compounds with moderate docking scores exhibit high experimental potency.
Technical Recommendations
-
Don't Trust "Blind" Docking for NBFs: Always run a secondary docking simulation using the reduced amino-derivative of your nitrobenzofuran. If the amino-form loses binding affinity but the experimental data shows high potency, the mechanism is likely covalent DNA damage, not reversible inhibition.
-
Validate Solubility Early: Nitrobenzofurans often suffer from poor aqueous solubility, which artificially lowers experimental IC50/MIC values (precipitation).
-
In Silico Check: SwissADME LogS.
-
Experimental Check: Nephelometry or thermodynamic solubility assay before running bioassays.
-
-
The "Pink" False Positive: In Resazurin assays (TB/Cancer), nitro-compounds can sometimes directly reduce resazurin chemically, independent of cell viability. Always include a "cell-free compound control" to rule out chemical interference.
References
-
In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. NIH / PubMed Central. [Link]
-
Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles. Molecules (MDPI). [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies. Oriental Journal of Chemistry. [Link][1][2]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 7-Bromo-5-nitro-2,3-dihydrobenzofuran
[1][2][3][4]
Urgency Level: High (Hazardous Chemical Waste) Primary Classification: Halogenated Nitroaromatic CAS Registry Number: 191602-52-5[1][2][3]
Executive Summary: Immediate Action Plan
7-Bromo-5-nitro-2,3-dihydrobenzofuran is a halogenated nitroaromatic intermediate.[1][2][3] Due to the presence of both a nitro group (potential thermal instability/toxicity) and a bromine atom (organohalogen), it cannot be disposed of via sanitary sewer, trash, or standard non-halogenated organic waste streams.[2][3]
The Golden Rule: This compound must be segregated into the Halogenated Organic Waste stream.[1] Disposal requires high-temperature incineration with flue gas scrubbing to manage nitrogen oxides (
Part 1: Chemical Profile & Hazard Assessment
Understanding the molecule is the first step to safe disposal. This section details the physiochemical properties that dictate the disposal pathway.
Physiochemical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 191602-52-5 | Use this for accurate waste manifesting.[1][2][3] |
| Formula | High nitrogen/oxygen content suggests reactivity.[1] | |
| Mol. Weight | 244.04 g/mol | Heavy atom presence (Br) confirms halogen status. |
| Physical State | Solid (typically off-white/yellow) | Dust control is critical during transfer.[1][2] |
| Functional Groups | Nitro ( | Nitro: Potential shock/heat sensitivity.Bromide: Requires halogen-specific incineration.[1][2][3] |
| Acidity/Basicity | Neutral to weakly acidic | Compatible with neutral organic waste streams.[1] |
Functional Group Hazard Analysis (SAR)
As a Senior Application Scientist, I must highlight that while specific toxicological data (LD50) for this exact CAS is often limited in public databases, the Structure-Activity Relationship (SAR) dictates the safety protocol:
-
The Nitro Group (
): Nitroaromatics are notoriously energetic.[1][2] While the dihydrobenzofuran ring stabilizes the molecule more than a simple benzene ring might, this compound should still be treated as potentially heat-sensitive .[1][2][3] Never subject waste containing this compound to rotary evaporation to dryness without a safety shield.[2] -
The Bromine Atom (
): When incinerated, organobromides generate corrosive Hydrogen Bromide ( ).[1][2] If mixed into a non-halogenated waste stream (which is often used as fuel blending for cement kilns), it can corrode combustion equipment and violate EPA emissions standards.[3] Strict segregation is mandatory.
Part 2: Pre-Disposal Stabilization & Segregation
This section outlines the "How-to-Prepare" phase.[1][2] Improper segregation is the #1 cause of lab accidents involving waste.[1]
Waste Stream Identification
You must classify this waste as RCRA Hazardous Waste .[1]
-
EPA Waste Code: Likely falls under D001 (Ignitable, if in flammable solvent) or D003 (Reactive, if dry/concentrated, though less likely).[1][2][3] Practically, it is managed as Halogenated Solvent/Organic Waste .[3]
-
Labeling: "Hazardous Waste - Halogenated Organic - Toxic."[1][2]
Chemical Compatibility (Do Not Mix)
Ensure the waste container does NOT contain:
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Can trigger rapid oxidation of the benzofuran ring, leading to fire.[1][2][3]
-
Strong Bases (e.g., Sodium Hydroxide): Can cause nucleophilic attack or ring-opening reactions that generate heat.[1][2][3]
-
Reducing Agents: Can reduce the nitro group to an amine, altering the chemical profile and potentially generating heat.[1]
Container Selection
Part 3: The Disposal Protocol (Step-by-Step)
Follow this self-validating workflow to ensure compliance and safety.
Step 1: Quenching (If Reactive)
If the compound is present in a reaction mixture with unreacted reagents (like thionyl chloride or hydrides), quench the reaction carefully before transferring to the waste container.
-
Protocol: Cool the vessel to 0°C. Add the quenching agent (usually water or saturated
) dropwise. Verify pH is neutral (pH 6-8).
Step 2: Transfer and Packaging
For Solids:
-
Wet the solid slightly with a compatible high-flashpoint solvent (like mineral oil) if it appears dry/dusty to prevent electrostatic discharge.[2]
-
Transfer to a dedicated Solid Hazardous Waste container.[1]
-
Double-bag the container in clear polyethylene bags if external contamination is suspected.[1]
For Solutions:
-
Pour into the Halogenated Waste carboy.
-
Leave at least 10% headspace in the container for thermal expansion.
Step 3: Labeling and Manifesting
Complete the hazardous waste tag with the following specific details:
-
Chemical Name: this compound (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."[1]
Step 4: Professional Incineration
Contact your EHS (Environmental Health & Safety) department. The final disposal method is High-Temperature Incineration at a permitted facility capable of scrubbing halogenated acids.[1][2]
Part 4: Visualizing the Decision Flow
The following diagram illustrates the logical decision tree for disposing of this compound.
Figure 1: Decision matrix for the safe disposal of this compound, emphasizing the critical segregation of halogenated waste streams.
Part 5: Emergency Contingencies
Spill Response Protocol
Minor Spill (< 10g/10mL):
-
Isolate: Evacuate the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2][3]
-
Containment:
-
Clean: Wipe the surface with soap and water; dispose of all cleanup materials as hazardous waste.[1]
Major Spill (> 10g/10mL):
References
-
Sigma-Aldrich. (n.d.).[1][2] 7-Bromo-5-nitro-2,3-dihydro-1-benzofuran Product Page & Safety Information. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [2]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
